1H-isochromene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-isochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCPDOGFAYSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429540 | |
| Record name | 1H-isochromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253-35-0 | |
| Record name | 1H-2-Benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-isochromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1h Isochromene Frameworks
Transition Metal-Catalyzed Approaches
Transition metals, by virtue of their unique electronic properties, serve as powerful catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds like 1H-isochromenes. Gold and silver catalysts, in particular, have proven to be exceptionally effective in mediating specific cyclization reactions that lead to the formation of the 1H-isochromene core.
Gold-Catalyzed Cyclizations
Gold catalysts have emerged as a prominent tool for the synthesis of 1H-isochromenes due to their ability to activate alkynes and promote subsequent intramolecular reactions. Various gold-catalyzed strategies have been developed, each offering a unique pathway to the desired isochromene products.
An efficient method for the synthesis of indenylidene-derived this compound-4-carbaldehydes involves a gold-catalyzed oxidative cascade cyclization of substituted 1,5,10-triyne-O-silanes. rsc.orgnih.govcolab.ws This process occurs under mild conditions and demonstrates a high degree of regioselectivity. The reaction cascade is initiated by a gold-catalyzed selective oxidation, followed by a 1,2-migration of an enynyl group, nucleophilic addition, and a final 5-endo-dig cyclization. rsc.orgnih.gov This one-pot reaction leads to the formation of new C-C and C-O bonds, yielding the isochromene-4-carbaldehyde derivatives in moderate to very good yields. rsc.orgnih.govcolab.ws A proposed mechanism suggests that the gold catalyst initially coordinates with an alkyne group of the starting material. This is followed by a 1,2-aryl shift onto the resulting gold-carbenoid intermediate, which then undergoes cyclization to form the final product. rsc.org
A study by Karunakar and co-workers detailed the use of AuCl3 as a catalyst in THF, with 8-methyl-N-oxide as an oxidant, to successfully synthesize these complex isochromene structures. rsc.org The substrate scope was shown to be broad, tolerating both electron-donating and electron-withdrawing functional groups on the aryl rings of the triyne substrate. rsc.org
Table 1: Gold-Catalyzed Oxidative Cascade Cyclization of 1,5,10-triyne-O-silanes
| Entry | Substrate (1,5,10-triyne-O-silane) | Catalyst | Oxidant | Solvent | Product (this compound-4-carbaldehyde) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1a | AuCl3 (5 mol%) | 8-methyl-N-oxide (1.2 eq.) | THF | 2a | 22 |
A versatile and efficient route to functionalized 1H-isochromenes has been developed through a gold-catalyzed domino cycloisomerization/reduction reaction of ortho-alkynylbenzaldehydes. organic-chemistry.orgacs.org This method utilizes a dichloro(2-pyridinecarboxylato)gold (B3162866) ([AuCl2(Pic)]) complex as the catalyst and a Hantzsch ester as a hydride source. organic-chemistry.orgresearchgate.net The reaction proceeds under smooth conditions and is highly chemo- and regioselective, favoring a 6-endo-cyclization pathway to produce the this compound framework in good to excellent yields. organic-chemistry.orgacs.orgresearchgate.net
Optimization studies have shown that the [AuCl2(Pic)] complex is superior to other gold, silver, palladium, platinum, and copper catalysts for this transformation. organic-chemistry.org The reaction is compatible with a wide range of functional groups, including halogens, ethers, and both aryl and alkyl substituents on the alkyne moiety. organic-chemistry.orgacs.org This methodology has proven to be scalable, maintaining high yields even on a gram scale, making it a valuable tool for the synthesis of these important heterocyclic compounds. organic-chemistry.org
Table 2: Gold-Catalyzed Domino Cycloisomerization/Reduction of ortho-Alkynylbenzaldehydes
| Entry | Substrate (ortho-alkynylbenzaldehyde) | Catalyst | Hydride Source | Product (this compound) | Yield (%) |
|---|---|---|---|---|---|
| 1 | o-alkynylbenzaldehyde (various substitutions) | [AuCl2(Pic)] (1-5 mol%) | Hantzsch ester (HEH) | Functionalized this compound | Up to 95% |
| 2 | Protected alcohol substituted o-alkynylbenzaldehyde | [AuCl2(Pic)] | Hantzsch ester (HEH) | Analogue 39 | 86 |
Gold(I) catalysts can effectively mediate a cascade reaction of water with o-acetylenyl-substituted phenyldiazoacetates to afford this compound derivatives in good yields. researchgate.netresearchgate.netbeilstein-journals.org This transformation proceeds through a sequence involving the formation of a gold carbene intermediate, followed by an O-H insertion of water, and culminating in an alcohol-alkyne cyclization. researchgate.netresearchgate.netacs.org Notably, a single gold(I) complex acts as the catalyst for each step of this sequence. researchgate.netresearchgate.net This method provides a direct route to 1H-isochromenes from readily available starting materials. uva.nl
Silver-Catalyzed Cyclizations
Silver catalysts also play a significant role in the synthesis of this compound derivatives, often exhibiting unique reactivity and selectivity.
A highly regioselective synthesis of 3-substituted-1-alkoxy-1H-isochromenes can be achieved through the silver(I)-catalyzed reaction of 2-alkynylbenzaldehydes with various alcohols. researchgate.netacs.orgacs.org This approach is characterized by its use of a well-defined silver(I) complex bearing a macrocyclic pyridine-containing ligand, which promotes the reaction under mild conditions. researchgate.netacs.orgrsc.org The methodology offers absolute regioselectivity, leading to the formation of the desired 1-alkoxy-1H-isochromene products in good to excellent yields with clean reaction profiles, often simplifying purification. researchgate.netacs.org In-depth mechanistic studies, including 1H NMR experiments, have been conducted to elucidate the reaction pathway. researchgate.netacs.org
Table 3: Silver-Catalyzed Regioselective Synthesis of 1-Alkoxy-1H-isochromenes
| Entry | Substrate (2-alkynylbenzaldehyde) | Alcohol | Catalyst | Product (1-Alkoxy-1H-isochromene) | Yield (%) |
|---|
Homodimerization Reactions of ortho-Alkynylarylaldehydes
A notable strategy for constructing complex isochromene structures involves the silver-catalyzed homodimerization of ortho-alkynylarylaldehydes. nih.govrsc.org This method provides an efficient, two-step route to synthesize 4-(1H-isochromen-1-yl)isoquinoline derivatives in high yields. nih.govrsc.org The process is initiated by a self-reaction of the ortho-alkynylarylaldehyde catalyzed by silver tetrafluoroborate (B81430) (AgBF₄). nih.gov This step forms an intermediate isochromene that possesses a 1,5-dicarbonyl motif. nih.govresearchgate.net Subsequent dehydration of this intermediate with ammonia (B1221849) (NH₃) leads to the formation of the final isoquinoline-substituted this compound product. nih.govrsc.org
This synthetic approach is characterized by its simple experimental procedures, mild reaction conditions, and the high yields of the resulting products. rsc.org An important aspect of this strategy is its ability to produce isochromenes bearing an electron-deficient isoquinoline (B145761) unit, which contrasts with products from other methods that may yield electron-rich substituents. nih.govrsc.org The reaction has been shown to proceed effectively, with reported yields of up to 91% for certain derivatives. researchgate.net However, a limitation noted is that ortho-alkynylbenzaldehydes with alkyl substituents on the alkyne failed to produce the desired products under the optimized conditions. researchgate.net
Table 1: Examples of Silver-Catalyzed Homodimerization of ortho-Alkynylarylaldehydes
| Starting Material (ortho-Alkynylarylaldehyde) | Catalyst | Second Step Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-((4-methoxyphenyl)ethynyl)benzaldehyde | 10 mol% AgBF₄ | NH₃ | 4-(3-(4-methoxyphenyl)-1H-isochromen-1-yl)-6-methoxyisoquinoline | 91% | researchgate.net |
| 2-(phenylethynyl)benzaldehyde (B1589314) | 10 mol% AgBF₄ | NH₃ | 4-(3-phenyl-1H-isochromen-1-yl)isoquinoline | 85% | nih.gov |
This table is generated based on data reported in the cited literature.
Synergistic Catalysis with Brønsted Acids
Brønsted acids have been employed as effective catalysts for the synthesis of this compound frameworks through intramolecular cyclization reactions. researchgate.net One such method involves the pinacol (B44631) rearrangement and subsequent intramolecular cyclization of substituted 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols. researchgate.net This reaction, catalyzed by a low loading (5 mol%) of trifluoromethanesulfonic acid, proceeds rapidly (10-20 minutes) to furnish 4-aryl-1H-isochromene derivatives. researchgate.net
Quantum chemical studies have shed light on the role of Brønsted acids in related reactions, suggesting they can induce a mechanistic switch compared to Lewis acid catalysis. acs.org While Lewis acids may promote carbonyl-olefin metathesis via an oxetane (B1205548) intermediate, strong Brønsted acids like triflic acid (TfOH) are proposed to favor a carbonyl-ene reaction pathway. acs.org Additionally, synergistic approaches combining Brønsted acids with other catalysts, such as silver, have been developed for one-pot syntheses of 1-substituted 1H-isochromenes. rwth-aachen.de
Table 2: Brønsted Acid-Catalyzed Synthesis of 4-Aryl-1H-isochromenes
| Substrate (1,2-diol) | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(2-(hydroxymethyl)phenyl)-1,2-diphenylethane-1,2-diol | 5 mol% TfOH | 3,4-diphenyl-1H-isochromene | 92% | researchgate.net |
| 1,2-bis(4-chlorophenyl)-1-(2-(hydroxymethyl)phenyl)ethane-1,2-diol | 5 mol% TfOH | 4-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-isochromene | 94% | researchgate.net |
This table is generated based on data reported in the cited literature.
Palladium-Catalyzed Reactions
Palladium catalysis offers a powerful and versatile platform for the synthesis of 1H-isochromenes, enabling various bond-forming and cyclization strategies. researchgate.netlibretexts.org
C-C and C-O Bond-Forming Cyclizations (e.g., from ortho-bromo tertiary benzylic alcohols and internal acetylenes)
A significant palladium-catalyzed method for constructing the isochromene core involves tandem C-C and C-O bond-forming reactions. researchgate.netresearchgate.net This approach can start from readily available materials like ortho-bromo tertiary benzylic alcohols and internal acetylenes. researchgate.netresearchgate.net Another prominent example is the palladium-catalyzed tandem reaction between the tert-butyldimethylsilyl ether of a 3-(o-bromophenyl)allylic alcohol and a methyl ketone, which directly yields 1-vinyl-1H-isochromene derivatives. rsc.orgnih.gov
This transformation proceeds through an initial ketone arylation followed by an intramolecular allylic cyclization of the resulting enolate. nih.gov The choice of reaction components is crucial for success; the use of a lithium diamide (B1670390) base and a tert-butyldimethylsilyl protecting group are essential. nih.gov The silyl (B83357) group provides the necessary reactivity to facilitate the allylic substitution after the initial aryl coupling has occurred. nih.gov The selectivity of the reaction, yielding either the cyclized isochromene or a noncyclized intermediate, can be controlled by the careful selection of the phosphine (B1218219) ligand and solvent. nih.gov
Table 3: Palladium-Catalyzed Synthesis of 1-Vinyl-1H-isochromenes from Ketones
| Ketone | Ligand | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pinacolone | P(t-Bu)₃ | Toluene (B28343) | 1-vinyl-3-tert-butyl-1H-isochromene | 92% | nih.gov |
| Acetophenone | P(t-Bu)₃ | Toluene | 1-vinyl-3-phenyl-1H-isochromene | 81% | nih.gov |
| 3-Pentanone | P(o-tolyl)₃ | Dioxane | 1-(prop-1-en-2-yl)-3-ethyl-1H-isochromene | 75% | nih.gov |
This table is generated based on data reported in the cited literature.
Cycloisomerization of Enynals with Alcohols
Pioneering work demonstrated that palladium(II) acetate (B1210297) can catalyze the reaction of enynals with alcohols to produce alkoxyl-substituted 1H-isochromenes. nih.gov In these reactions, the palladium(II) catalyst can function simultaneously as a Lewis acid to activate the aldehyde and as a transition-metal catalyst to facilitate the cyclization. tandfonline.com This dual role enables the efficient synthesis of cyclic alkenyl ethers from acetylenic aldehydes. tandfonline.com
Strategies for Total Synthesis of Complex this compound Derivatives
Palladium-catalyzed reactions are central to the total synthesis of complex natural products and their derivatives containing the this compound skeleton. dntb.gov.uadntb.gov.uax-mol.net For instance, the total synthesis of Methyl 1,5,8-trimethoxy-1H-isochromene-3-carboxylate and its derivatives has been achieved via a palladium-catalyzed annulation of 2-alkynylbenzaldehydes. dntb.gov.uax-mol.net A key factor in the regioselectivity of these palladium-catalyzed cyclizations is the electronic polarization of the carbon-carbon triple bond in the 2-alkynylbenzaldehyde starting material. researchgate.net The position of the formyl group on the aromatic ring primarily determines the direction of this polarization, which in turn favors the formation of the this compound regioisomer over other potential products. researchgate.net
Indium-Catalyzed Reactions (e.g., InI₃-catalyzed 6-endo-dig cyclization)
Indium(III) catalysts have emerged as effective alternatives to more precious metals for promoting the synthesis of 1H-isochromenes. organic-chemistry.orgnih.gov A highly efficient method involves the indium(III)-catalyzed cycloisomerization of ortho-(alkynyl)benzyl alcohols. organic-chemistry.orgorganic-chemistry.org This reaction typically employs indium triiodide (InI₃) at a catalytic loading of 5–10 mol% in toluene at temperatures between 80–100 °C. organic-chemistry.orgresearchgate.net
The transformation proceeds through a regioselective 6-endo-dig intramolecular hydroalkoxylation. organic-chemistry.orgresearchgate.net This pathway is highly favored, leading selectively to the this compound product with both terminal and internal alkynes, accommodating a range of electron-rich and electron-deficient substituents on the aromatic ring and the alkyne. researchgate.net The method is noted for its high yields, which can reach up to 97%. organic-chemistry.org In some related systems, such as the cycloisomerization of cyclohexenylalkynes, the 6-endo pathway is generally preferred for substituted alkynes, while a competing 5-exo pathway can be favored for non-substituted alkynes. mdpi.com
Table 4: Indium-Catalyzed 6-endo-dig Cyclization of ortho-(Alkynyl)benzyl Alcohols
| Substrate (ortho-(Alkynyl)benzyl alcohol) | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| (2-(phenylethynyl)phenyl)methanol | 10 mol% InI₃ | 3-phenyl-1H-isochromene | 97% | organic-chemistry.org |
| (2-(hex-1-yn-1-yl)phenyl)methanol | 10 mol% InI₃ | 3-butyl-1H-isochromene | 95% | organic-chemistry.org |
| (5-methoxy-2-(phenylethynyl)phenyl)methanol | 10 mol% InI₃ | 6-methoxy-3-phenyl-1H-isochromene | 96% | organic-chemistry.org |
This table is generated based on data reported in the cited literature.
Ruthenium-Catalyzed Cycloisomerization (e.g., of benzannulated propargylic alcohols)
Ruthenium catalysts have proven effective in the cycloisomerization of benzannulated propargylic alcohols to form 1H-isochromenes. This method offers a chemo- and regioselective pathway for 6-endo cyclization. organic-chemistry.org
A key finding in this area is that the presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle to proceed efficiently. organic-chemistry.org This catalytic system facilitates the transformation of both benzannulated homo- and bis-homopropargylic alcohols into isochromenes and benzofurans, respectively. organic-chemistry.org The reaction demonstrates high regioselectivity, favoring the 6-endo cyclization required for the this compound core. organic-chemistry.org
Copper-Catalyzed Routes (e.g., from (bromoethynyl)benzaldehydes and sulfonamides)
Copper-catalyzed reactions provide another avenue for the synthesis of substituted 1H-isochromenes. One notable example involves the reaction of (bromoethynyl)benzaldehydes with sulfonamides. researchgate.net This methodology leads to the formation of 3-amino-1H-isochromenes. researchgate.net
The reaction typically employs a copper sulfate (B86663) (CuSO₄) based catalyst in the presence of 1,10-phenanthroline (B135089) as a ligand and potassium phosphate (B84403) as a base. researchgate.net While this method has been demonstrated, the reported substrate scope is modest, with yields varying significantly. researchgate.net
Nanocatalyst-Mediated Green Synthesis
The development of nanocatalysts has introduced environmentally friendly and efficient methods for synthesizing 1H-isochromenes. These "green" approaches often feature mild reaction conditions, high product yields, and the ability to recycle the catalyst.
Chitosan (B1678972)/Schiff Base Functionalized Magnetic Nanoparticles
A novel magnetic nanocatalyst, Fe₃O₄@CS-SB-CaMgFe₂O₄, has been designed and utilized for the green synthesis of 1H-isochromenes. grafiati.comresearcher.lifersc.org This catalyst is created by functionalizing magnetic nanoparticles with chitosan and a Schiff base. grafiati.comresearcher.lifersc.org
The synthesis of this compound derivatives using this nanocatalyst proceeds with excellent efficiency and in short reaction times under mild, room temperature conditions. researcher.lifersc.orgresearchgate.net Key advantages of this method include its cost-effectiveness, ease of catalyst separation using an external magnet, and its recyclability without significant loss of catalytic activity over multiple cycles. researcher.lifersc.orgresearchgate.net The structure and properties of the Fe₃O₄@CS-SB-CaMgFe₂O₄ nanocatalyst have been extensively characterized using various analytical techniques, including FT-IR, XRD, VSM, FE-SEM, EDX, and TGA. researcher.lifersc.orgresearchgate.net
Metal Oxide Nanocatalysts (e.g., CaMgFe₂O₄)
Metal oxide nanocatalysts, such as calcium magnesium ferrite (B1171679) (CaMgFe₂O₄), have been employed as a basic nanocatalyst for the synthesis of 1H-isochromenes through multi-component reactions. researchgate.netresearchgate.netx-mol.comkashanu.ac.ir Prepared via a sol-gel method, this catalyst facilitates reactions that proceed through Michael addition and subsequent cyclization. researchgate.netx-mol.comkashanu.ac.ir
The CaMgFe₂O₄ nanocatalyst has been successfully used in reactions involving starting materials like cyclohexanone (B45756), benzaldehyde (B42025), and malononitrile (B47326) to produce 1H-isochromenes. researchgate.netx-mol.comkashanu.ac.ir The catalyst's structure and composition have been confirmed by XRD, EDX, SEM, VSM, and XPS analyses. researchgate.netresearchgate.net
Metal-Free Synthetic Methodologies
Moving away from transition metals, metal-free synthetic routes offer alternative and often more sustainable pathways to 1H-isochromenes.
Electrophilic Cyclization Reactions (e.g., Iodocyclization of 2-(1-alkynyl)benzylic alcohols)
Electrophilic iodocyclization of 2-(1-alkynyl)benzylic alcohols is a mild and effective metal-free method for preparing iodo-substituted 1H-isochromenes. capes.gov.brresearchgate.net The reaction's regiochemical outcome is highly dependent on the substitution pattern of the starting alcohol. capes.gov.brresearchgate.net
Typically, the 6-endo-dig cyclization is the preferred pathway for primary and secondary 2-(1-alkynyl)benzylic alcohols, leading to the formation of 1H-isochromenes. capes.gov.brresearchgate.net In contrast, substrates with a tertiary alcohol group tend to favor a 5-exo-dig cyclization, resulting in dihydroisobenzofurans due to the gem-dialkyl effect. capes.gov.brresearchgate.net The reaction is generally carried out at room temperature using iodine (I₂) as the iodine source and sodium bicarbonate (NaHCO₃) as the base. capes.gov.brresearchgate.net This method has also been applied to the synthesis of related pyranopyridines. capes.gov.br
Data Tables
Table 1: Nanocatalyst-Mediated Synthesis of 1H-Isochromenes
| Nanocatalyst | Starting Materials | Key Features |
| Fe₃O₄@CS-SB-CaMgFe₂O₄ | Aldehydes, Malononitrile, Dimedone | Mild room temperature conditions, Excellent efficiency, Short reaction times, Catalyst is reusable and easily separated magnetically. researcher.lifersc.orgresearchgate.net |
| CaMgFe₂O₄ | Cyclohexanone, Benzaldehyde, Malononitrile | Multi-component reaction, Proceeds via Michael addition and cyclization, Basic nanocatalyst. researchgate.netx-mol.comkashanu.ac.ir |
Table 2: Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols
| Substrate Alcohol Type | Preferred Cyclization Mode | Main Product |
| Primary or Secondary | 6-endo-dig | This compound capes.gov.brresearchgate.net |
| Tertiary | 5-exo-dig | Dihydroisobenzofuran capes.gov.brresearchgate.net |
Regiochemical Control: 6-endo-dig vs. 5-exo-dig Cyclization
The iodocyclization of 2-(1-alkynyl)benzylic alcohols serves as a prime example of the delicate balance between 6-endo-dig and 5-exo-dig cyclization pathways. researchgate.netresearchgate.net In these reactions, an iodirenium intermediate is formed upon the coordination of iodine with the carbon-carbon triple bond. researchgate.net The subsequent intramolecular attack by the hydroxyl group can proceed via two distinct pathways.
The 6-endo-dig cyclization involves the attack of the hydroxyl group on the internal carbon of the alkyne, leading to the formation of a six-membered ring, the desired this compound. researchgate.netorganic-chemistry.org This pathway is generally the preferred route for substrates bearing primary or secondary benzylic alcohols. researchgate.netresearchgate.net
Conversely, the 5-exo-dig cyclization occurs when the hydroxyl group attacks the external carbon of the alkyne, resulting in a five-membered ring, a (Z)-1-alkylidene-1,3-dihydroisobenzofuran. researchgate.net This mode of cyclization is predominantly observed in substrates with a tertiary benzylic alcohol. researchgate.netresearchgate.net
Several metal catalysts, including palladium, gold, and ruthenium, have also been employed to facilitate the cyclization of 2-alkynyl benzyl (B1604629) alcohols, with the regioselectivity often being a key challenge. researchgate.net
Substituent Effects on Regioselectivity (e.g., gem-dialkyl effect)
Substituent effects play a pivotal role in directing the regiochemical outcome of these cyclization reactions. The most notable of these is the gem-dialkyl effect , also known as the Thorpe-Ingold effect. This effect explains the preference for the 5-exo-dig cyclization in tertiary 2-(1-alkynyl)benzylic alcohols. researchgate.netucla.edu The presence of two alkyl groups on the carbon bearing the hydroxyl group is thought to decrease the internal angle, bringing the reacting centers closer and thus favoring the formation of the five-membered ring. ucla.edu
In contrast, primary and secondary alcohols, lacking this steric constraint, predominantly undergo the 6-endo-dig cyclization to yield the thermodynamically favored six-membered this compound ring. researchgate.netresearchgate.net The electronic nature of substituents on the aromatic ring and the alkyne can also influence the reaction, though the gem-dialkyl effect often proves to be the dominant factor in determining the regioselectivity. rsc.org
Base-Mediated Synthesis (e.g., from 2-ethynylbenzaldehydes with N-bromosuccinimide)
A metal-free, base-mediated approach provides an efficient route to 3-amino-1H-isochromenes. researchgate.net This method utilizes 2-ethynylbenzaldehydes as starting materials, which are reacted with N-bromosuccinimide (NBS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netrsc.org The reaction proceeds rapidly, often in a matter of minutes, under mild conditions. researchgate.net For instance, the reaction of 2-ethynylbenzaldehyde (B1209956) with NBS and DBU in acetonitrile (B52724) leads to the formation of the corresponding 3-amino-1H-isochromene derivative in good yield. nih.govrsc.org This methodology has been successfully applied to synthesize various derivatives, including those with substituents on the aromatic ring. researchgate.net
Intramolecular Cyclization of (o-arylethynyl)benzyl Ethers (e.g., Bromotrimethylsilane-promoted)
The intramolecular cyclization of (o-arylethynyl)benzyl ethers promoted by bromotrimethylsilane (B50905) (TMSBr) offers a metal-free pathway to 1H-isochromenes at room temperature. rsc.orgresearchgate.netrsc.org This reaction is believed to proceed through the formation of vinyl carbocation intermediates, which are stabilized by the conjugated aryl groups. rsc.orgcapes.gov.br The stability of this carbocation is a crucial factor for the success of the cyclization. researchgate.net The reaction conditions are compatible with a preceding alkynyl Prins reaction, allowing for a one-pot synthesis of 1H-isochromenes directly from alkynyl benzaldehydes and alkynyl alcohols. rsc.org
Sequential Isocyanide-Based Multicomponent/Wittig Reactions
A one-pot synthesis of 1H-isochromenes can be achieved through a sequential isocyanide-based multicomponent reaction followed by an intramolecular Wittig reaction. globalauthorid.comrsc.org This strategy involves the reaction of a phosphonium (B103445) salt, an acid, and an isocyanide, which, in the presence of a base like potassium carbonate, undergoes a Passerini condensation followed by an intramolecular Wittig reaction to afford the this compound framework in good yields. rsc.org This multicomponent approach allows for the construction of complex and diverse this compound derivatives. globalauthorid.comlwinst.com
Diastereoselective Halo-Cycloacetalization Approaches
Diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols using N-haloamides as halogenating agents presents a catalyst-free method for the synthesis of isochroman (B46142) derivatives, which are closely related to 1H-isochromenes. researchgate.netresearchgate.net While this method directly produces isochromans, these can often be converted to 1H-isochromenes through subsequent chemical transformations. The reaction proceeds under mild conditions and is compatible with a variety of substituents on the olefinic aldehyde and different alcohols. researchgate.net
Multicomponent Reaction Strategies for this compound Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like 1H-isochromenes from simple starting materials in a single step. researchgate.netjournalijar.com These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.
One such strategy involves the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a cyclic ketone. journalijar.com For example, the reaction of 2-nitrobenzaldehyde, malononitrile, and cyclohexanone in an ethanol-water mixture at room temperature, catalyzed by L-proline, yields a substituted this compound derivative. journalijar.com This approach highlights the utility of MCRs in rapidly assembling the this compound core.
Another notable MCR is the sequential isocyanide-based multicomponent/Wittig reaction discussed earlier, which provides a versatile route to functionalized 1H-isochromenes. rsc.orgacs.org These strategies underscore the power of MCRs in modern organic synthesis for the construction of important heterocyclic scaffolds.
Asymmetric Synthesis Approaches for Enantiopure 1H-Isochromenes
The development of stereoselective methods to access enantiomerically pure this compound frameworks is a significant area of research, driven by the prevalence of this chiral scaffold in biologically active molecules. Asymmetric synthesis strategies primarily focus on the enantioselective construction of the chiral center at the C1 position. These approaches often involve transition-metal catalysis or organocatalysis, leveraging chiral ligands or catalysts to control the stereochemical outcome of the cyclization or subsequent functionalization steps.
Key strategies that have been successfully employed include the asymmetric hydrogenation of isochromenylium (B1241065) intermediates, enantioselective nucleophilic additions to these intermediates, and catalyzed intramolecular cyclizations. These methods provide access to a diverse range of chiral 1-substituted 1H-isochromenes in high yields and with excellent enantioselectivity.
Catalytic Asymmetric Hydrogenation and Reduction
One of the most direct methods for producing chiral 1H-isochromenes is the asymmetric reduction of an achiral precursor or intermediate. This has been effectively achieved through tandem catalysis involving the in situ generation of an isochromenylium intermediate followed by its enantioselective hydrogenation.
A notable example is the tandem system using copper(II) triflate (Cu(OTf)₂) and a chiral cationic ruthenium-diamine complex. pku.edu.cnresearchgate.net In this process, ortho-(alkynyl)aryl ketones are treated with the copper catalyst to facilitate cyclization into an isochromenylium ion, which is then immediately hydrogenated by the chiral ruthenium complex. pku.edu.cn This dual catalytic system allows for the synthesis of various chiral 1H-isochromenes with high yields and good to excellent enantioselectivity. pku.edu.cnresearchgate.net
Another approach involves a chiral silver phosphate-catalyzed transformation of ortho-alkynylaryl ketones. nih.govcapes.gov.br This reaction proceeds through an intramolecular cyclization to form an isobenzopyrylium intermediate, which then undergoes an enantioselective reduction sequence, catalyzed by the chiral silver salt, to afford the target this compound derivatives with high yields and enantioselectivities. nih.gov
A different strategy employs the asymmetric transfer hydrogenation of this compound-based ketals. rsc.org Using a chiral imidodiphosphoric acid as the catalyst, this method provides access to chiral α-aryl and -alkyl 1H-isochromenes with excellent enantiomeric excess. researchgate.netrsc.org
Table 1: Asymmetric Hydrogenation/Reduction for this compound Synthesis
| Catalytic System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cu(OTf)₂ / Chiral Ru-diamine Complex | ortho-(Alkynyl)aryl ketone | 1-Aryl-1H-isochromene | Up to 99% | Up to 98% ee | pku.edu.cn |
| Chiral Silver Phosphate | ortho-Alkynylaryl ketone | 1-Aryl-1H-isochromene | High | Up to 95% ee | nih.gov |
| Chiral Imidodiphosphoric Acid | This compound-based ketal | α-Aryl/Alkyl-1H-isochromene | High | Excellent | rsc.org |
Asymmetric Nucleophilic Addition to Isobenzopyrylium Ions
The electrophilic nature of the C1 position in isobenzopyrylium ions, generated in situ from ortho-alkynylaryl carbonyl compounds, makes them excellent substrates for asymmetric nucleophilic addition. acs.org This strategy provides a direct route to structurally diverse and chiral 1-substituted 1H-isochromenes. researchgate.net
While early attempts using a combination of silver carbonate (Ag₂CO₃) and a chiral phosphoric acid showed only moderate success, more recent developments have proven highly effective. researchgate.net For instance, an efficient asymmetric addition of diazomethylphosphonate as a carbon-based nucleophile to an isobenzopyrylium ion has been developed. acs.org This reaction creates 1H-isochromenes bearing a tetrasubstituted stereocenter at the C1 position in high yields and with high enantioselectivity. acs.org
Table 2: Asymmetric Nucleophilic Addition for this compound Synthesis
| Catalyst/Reagent | Substrate | Nucleophile | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Chiral Phosphoric Acid / Ag₂CO₃ | o-Alkynylacetophenone | Various | 1-Substituted-1H-isochromene | Moderate | Moderate | researchgate.net |
| Chiral Catalyst System | o-Alkynylacetophenone | (Diazomethyl)phosphonate | 1-((Diazomethyl)phosphonate)-1H-isochromene | Up to 99% | Up to 94% ee | acs.org |
Organocatalytic and Other Asymmetric Cyclizations
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including 1H-isochromenes. An organocatalytic intramolecular oxa-Michael addition of enols, generated in situ from a formyl group, can be used to synthesize chiral isochromenes. researchgate.net This reaction, catalyzed by a chiral squaramide, proceeds via hydrogen-bond activation of the enol and carbonyl groups, facilitating a highly stereoselective 1,4-addition to deliver the final product in good yields and with good enantioselectivity. researchgate.net
In another distinct approach, planar chiral this compound complexes have been synthesized. Gold(I)-catalyzed asymmetric intramolecular cyclization of tricarbonylchromium-complexed 1,3-dihydroxymethyl-2-alkynylbenzene, using an axially chiral diphosphine ligand, yields the corresponding planar chiral (this compound)chromium complexes with high enantioselectivity. acs.org
Table 3: Organocatalytic and Other Asymmetric Cyclizations for this compound Synthesis
| Method | Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Intramolecular Oxa-Michael Addition | Chiral Squaramide | ortho-Homoformyl chalcone | Chiral isochromene derivative | Good | Good | researchgate.net |
| Asymmetric Intramolecular Cyclization | Gold(I) / Chiral Diphosphine Ligand | (1,3-Dihydroxymethyl-2-alkynylbenzene)tricarbonylchromium | Planar Chiral (this compound)chromium Complex | High | High | acs.org |
Derivatization and Structural Modification Strategies for 1h Isochromenes
Synthesis of Substituted 1H-Isochromene Derivatives
The functionalization of the this compound core can be achieved through various synthetic methodologies, allowing for the introduction of substituents at different positions of the heterocyclic ring. These methods often involve the cyclization of appropriately substituted precursors.
3-Alkyl and Aryl Substituted 1H-Isochromenes
The introduction of alkyl and aryl groups at the C-3 position of the this compound ring is a common strategy to create structural diversity. One effective method involves the indium(III)-catalyzed intramolecular hydrofunctionalization of ortho-(alkynyl)benzyl alcohols. This reaction proceeds via a regioselective 6-endo-dig cyclization. researchgate.net For instance, using 5-10 mol% of indium triiodide in toluene (B28343) at temperatures between 80-100 °C, a range of 3-substituted 1H-isochromenes can be synthesized in good yields. researchgate.net
Another powerful approach is the gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes. nih.govacs.org This method utilizes a [AuCl2(Pic)] complex (1–5 mol%) and is amenable to a wide array of functional groups on both the aryl ring and the alkyne moiety. nih.govacs.org The reaction proceeds under smooth conditions, leading to the desired 3-substituted 1H-isochromenes through a chemo- and regioselective 6-endo-cyclization. nih.gov This methodology has been successfully applied to synthesize derivatives with both aryl and alkyl substituents at the C-3 position. nih.govacs.org
Furthermore, ruthenium-catalyzed cycloisomerization of specific benzannulated homopropargylic alcohols provides another route to 3-substituted isochromenes via a regioselective 6-endo cyclization. organic-chemistry.org
| Catalyst/Reagent | Precursor | Substituent (R) | Yield (%) | Reference |
| InI3 (5-10 mol%) | o-(Alkynyl)benzyl alcohol | Various Alkyl/Aryl | Good | researchgate.net |
| [AuCl2(Pic)] (1-5 mol%) | o-(Alkynyl)benzaldehyde | Various Alkyl/Aryl | Good to Excellent | nih.govacs.org |
| Ru-catalyst | Benzannulated homopropargylic alcohol | Various | Not specified | organic-chemistry.org |
1-Alkoxy-1H-Isochromenes
The synthesis of 1-alkoxy-1H-isochromenes can be accomplished with high regioselectivity using a silver(I) catalyst. organic-chemistry.orgacs.orgacs.org The reaction involves the cyclization of 2-alkynylbenzaldehydes with various alcohols. acs.orgacs.org A well-defined silver(I) complex featuring a macrocyclic pyridine-containing ligand has proven effective for this transformation. acs.org This catalytic system ensures absolute regioselectivity for the 6-endo dig cyclization, operates under mild conditions, and produces the desired 1-alkoxy derivatives in good to excellent yields with simplified purification. acs.orgacs.org The method is versatile, accommodating different substituents on the alkyne and various alcohols, from simple methanol (B129727) to more sterically hindered ones. acs.org
An alternative palladium-catalyzed cyclization of acetylenic aldehydes has also been reported to yield 1-alkoxy-1H-isochromenes. nih.gov Electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes with electrophiles like iodine in the presence of alcohols also serves as a viable route to these compounds. nih.gov
| Catalyst/Reagent | Precursors | Product | Yield (%) | Reference |
| [Ag(I)(Pyridine-Ligand)] | 2-(Phenylethynyl)benzaldehyde (B1589314) + Methanol | 1-Methoxy-3-phenyl-1H-isochromene | 95 | acs.org |
| [Ag(I)(Pyridine-Ligand)] | 2-(Phenylethynyl)benzaldehyde + t-Butanol | 1-tert-Butoxy-3-phenyl-1H-isochromene | 94 | acs.org |
| [Ag(I)(Pyridine-Ligand)] | 2-(Pent-1-yn-1-yl)benzaldehyde + Methanol | 1-Methoxy-3-propyl-1H-isochromene | 98 | core.ac.uk |
| Pd(OAc)2 | Acetylenic aldehyde | 1-Alkoxy-1H-isochromene | Not specified | nih.gov |
3-Amino-1H-Isochromenes
The introduction of an amino group at the C-3 position has been achieved through several synthetic pathways. A copper-catalyzed method allows for the synthesis of 3-amino-1H-isochromenes from (bromoethynyl)benzaldehydes and sulfonamides. researchgate.net This reaction employs a CuSO4-based catalyst with 1,10-phenanthroline (B135089) as a ligand in the presence of potassium phosphate (B84403), affording yields from 26% to 70%. researchgate.net
A more recent and rapid approach involves the reaction of in situ generated ortho-ynamidyl het(aryl) aldehyde derivatives. rsc.orgnih.govnih.gov This strategy leads to the formation of 3-amino-1-bromo-1H-isochromenes via a 6-endo-cyclization under mild conditions, providing good yields. rsc.orgnih.govnih.gov Additionally, a metal-free, base-mediated synthesis has been developed where 2-ethynylbenzaldehydes react with N-bromosuccinimide (NBS) in the presence of DBU, yielding 3-amino-1H-isochromenes in just a few minutes. researchgate.net For more complex structures, a multi-component Ugi reaction followed by an intramolecular nucleophilic substitution has been utilized to prepare 3-amino-4-amido-1H-isochromenes. capes.gov.br
| Method | Precursors | Product Type | Yield (%) | Reference |
| Copper Catalysis | (Bromoethynyl)benzaldehydes + Sulfonamides | 3-Amino-1H-isochromenes | 26-70 | researchgate.net |
| 6-endo-Cyclization | ortho-Ynamidyl het(aryl) aldehydes | 3-Amino-1-bromo-1H-isochromenes | Good | rsc.orgnih.govnih.gov |
| Base-mediated (DBU) | 2-Ethynylbenzaldehydes + NBS + Amine | 3-Amino-1H-isochromenes | 60-62 | researchgate.net |
| Ugi/SNi | ortho-(Hydroxymethyl)benzaldehyde derivatives | 3-Amino-4-amido-1H-isochromenes | Not specified | capes.gov.br |
Halogenated 1H-Isochromenes (e.g., 3-iodo-1H-isochromenes, 1-bromo-1H-isochromenes)
Halogen atoms can be incorporated into the this compound structure at various positions. The synthesis of 1-bromo-3-amino-1H-isochromenes is achieved through the 6-endo-cyclization of ortho-ynamidyl het(aryl) aldehyde derivatives, as mentioned previously. nih.govnih.gov
A general method for synthesizing halogenated isochromenes involves the electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes. nih.gov By reacting these precursors with electrophiles such as iodine (I2), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br2), or N-bromosuccinimide (NBS) in the presence of a nucleophile at room temperature, various halo-substituted 1H-isochromenes can be prepared. nih.gov For example, the reaction of 2-(phenylethynyl)benzaldehyde with iodine in methanol yields 4-iodo-1-methoxy-3-phenyl-1H-isochromene. nih.gov The use of bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy2BF4) has also been effective for preparing 4-iodo-1H-isochromenes. nih.gov
| Reagent | Precursor | Product Type | Reference |
| I2, ICl, NIS, Br2, NBS | o-(1-Alkynyl)arenecarboxaldehyde | Halo-substituted 1H-isochromenes | nih.gov |
| Copper Sulfate (B86663)/1,10-phenanthroline | o-(Bromoethynyl)benzaldehydes | 1-Bromo-3-amino-1H-isochromenes | nih.govnih.gov |
| IPy2BF4 / HBF4 | Acetylenic carbonyl compounds | 4-Iodo-1H-isochromenes | nih.gov |
This compound-1-ones (Isocoumarins) and 3,4-Dihydroisocoumarins
Isocoumarins (1H-isochromen-1-ones) and their 3,4-dihydro derivatives are an important class of lactones. nih.govnih.gov A variety of synthetic methods have been developed for their preparation. tandfonline.com
A series of 3-alkyl substituted cis- and trans-3,4-dihydroisocoumarins have been synthesized by reacting 6,7-dimethoxyhomophthalic anhydride (B1165640) with aliphatic aldehydes. mdpi.compreprints.orgscilit.com This reaction provides the corresponding 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids in high yields. mdpi.com
A metal-free, light-promoted method has been reported for the synthesis of substituted 3,4-dihydroisocoumarins in DMSO at room temperature. gaylordchemical.com This process involves the reaction of iodobenzoic acids with alkenes and is proposed to proceed through a radical mechanism. gaylordchemical.com For palladium-catalyzed approaches, the intramolecular benzannulation of enyne–diyne systems offers a novel route to 3,4-dihydroisocoumarins. acs.org Furthermore, Baeyer-Villiger monooxygenases have been used for the kinetic resolution of racemic benzofused ketones to produce chiral 3-substituted 3,4-dihydroisocoumarins with high optical purity. nih.gov
| Method | Precursors | Product | Yield (%) | Reference |
| Aldehyde Condensation | 6,7-Dimethoxyhomophthalic anhydride + Octanal | (±)-cis/trans-3-Heptyl-3,4-dihydroisocoumarin derivative | 92 | mdpi.compreprints.org |
| Aldehyde Condensation | 6,7-Dimethoxyhomophthalic anhydride + Decanal | (±)-cis/trans-3-Nonyl-3,4-dihydroisocoumarin derivative | 85 | mdpi.com |
| Photocatalysis | Iodobenzoic acid + Alkene | Substituted 3,4-dihydroisocoumarins | Moderate | gaylordchemical.com |
| Palladium Catalysis | Enyne−diyne systems | Substituted 3,4-dihydroisocoumarins | Moderate to Excellent | acs.org |
| Biocatalysis (BVMO) | Racemic benzofused ketones | Chiral 3-alkyl-3,4-dihydroisocoumarins | High | nih.gov |
Benzoisochromene Derivatives
The synthesis of more complex, fused-ring benzoisochromene derivatives can be achieved through modern synthetic strategies. A concise and effective method relies on a C–H activation-initiated cascade annulation. figshare.comacs.orgnih.gov This reaction involves the formal [4+2] and [2+4] annulation of an aryl enaminone with a vinyl-1,3-dioxolan-2-one. figshare.comacs.org This protocol is notable for its efficiency, atom economy, and the ability to construct both a carbocycle and the O-heterocycle in a single process through concurrent bond cleavages and formations. figshare.comacs.orgnih.gov This approach provides access to structurally intricate polycyclic molecules from readily available starting materials. figshare.comacs.orgnih.gov
Stereochemical Control in this compound Synthesis
Achieving stereocontrol in the synthesis of 1H-isochromenes is crucial for accessing specific isomers with distinct biological activities or material properties. This control can be exerted at the cyclization step, influencing the relative arrangement of substituents on the newly formed heterocyclic ring.
Diastereoselectivity in Cyclization Reactions
The diastereoselectivity of this compound synthesis is highly dependent on the reaction conditions and the nature of the starting materials. For instance, the Lewis acid-catalyzed tandem Prins and Friedel–Crafts cascade cyclization of certain alkenols can lead to the formation of polycyclic fused hexahydro-1H-benzo[f]isochromene derivatives with high diastereoselectivity. nih.gov Specifically, the reaction of a cis-alkenol with p-nitrobenzaldehyde using FeCl₃ as a catalyst yields the cis-fused product with a diastereomeric ratio greater than 20:1. nih.gov Similarly, a trans-alkenol under similar conditions provides the trans-fused product with high diastereoselectivity. nih.gov
DFT studies have provided insight into the mechanism of these tandem cycloisomerization reactions, suggesting a stepwise process involving the formation of a chiral non-classical carbocation intermediate that dictates the diastereoselectivity. researchgate.net In another example, sequential cycloisomerizations of diynyl o-benzaldehyde substrates, initiated by a Cu(I)-mediated cycloisomerization/nucleophilic addition to form an isochromene, are followed by a diastereoselective Pt(II)-catalyzed enyne cycloisomerization. beilstein-journals.org
The choice of catalyst can also influence the stereochemical outcome. For example, the reaction of an alkenol and benzaldehyde (B42025) in the presence of a catalytic amount of Cu(OTf)₂ and cis-1,2-bis(diphenylphosphino)ethylene (B1586061) provides a trans-tetrahydropyran derivative with high diastereoselectivity. nih.gov
Conformational Analysis of this compound Derivatives in Solution
Understanding the preferred conformations of this compound derivatives in solution is essential for interpreting their spectroscopic data and predicting their reactivity. Deductive conformational analysis, often supported by NMR spectroscopy and computational methods, is a powerful tool for this purpose. mdpi.compreprints.orgresearchgate.net
For 3,4-disubstituted 3,4-dihydroisocoumarins, the vicinal coupling constant between the H-3 and H-4 protons (³JH3,H4) in ¹H-NMR spectra is a key indicator of their relative configuration. preprints.org Generally, coupling constants in the range of 3 to 6 Hz suggest a cis configuration, where the protons adopt a synclinal (gauche) orientation. preprints.org
In a study of 3-alkyl-substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, a deductive conformational analysis was performed to determine the preferred conformations in solution and to rationalize the observed vicinal coupling constants. mdpi.compreprints.orgresearchgate.net Molecular dynamics simulations in different solvent conditions, such as water and chloroform, can provide further insights into the dynamic behavior and conformational preferences of these molecules. researchgate.net
Post-Cyclization Functional Group Interconversions and Diversification
Once the this compound core is constructed, a variety of post-cyclization modifications can be performed to introduce further molecular diversity. These transformations include oxidative cleavage of exocyclic double bonds and ring-opening/recyclization reactions to form different heterocyclic systems.
Oxidative Cleavage of Exocyclic Double Bonds to Isocoumarins
Functionalized 1H-isochromenes containing an exocyclic double bond can be readily converted to isocoumarins (1-oxo-1H-isochromenes) through oxidative cleavage. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org This transformation is a key step in the synthesis of this important class of compounds. Gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ether derivatives provide access to 1H-isochromenes with an exocyclic double bond, which can then be subjected to oxidative cleavage to yield the corresponding isocoumarins. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org This strategy offers a convenient route to isocoumarins from readily available starting materials. researchgate.netorganic-chemistry.orgacs.org
Ring-Opening and Ring-Recyclization to Isoquinoline (B145761) Systems
The this compound ring system can undergo ring-opening and subsequent recyclization reactions to afford isoquinoline derivatives, a valuable class of nitrogen-containing heterocycles. The recyclization of isocoumarins, which can be derived from 1H-isochromenes, with primary amines is a well-established method for the synthesis of isoquinolones. researchgate.net
For example, the reaction of 3-acylisocoumarins with various primary amines provides a straightforward, one-pot protocol for the synthesis of the corresponding 2-substituted isoquinolin-1(2H)-ones. researchgate.net In some cases, the recyclization process can be accompanied by more complex cyclizations. For instance, the reaction of isocoumarins with benzylamine (B48309) can lead to the formation of isochromeno[3,4-c]pyrroles. researchgate.net Furthermore, a base-promoted ring-opening and rearrangement of naphthoquinone rings, mediated by an indolyl group, can lead to the construction of benzo mdpi.compreprints.orgresearchgate.netorganic-chemistry.orgthiazino[4,3-b]isoquinoline-7,12-diones. rsc.org
Mechanistic Investigations and Reaction Dynamics in 1h Isochromene Chemistry
Elucidation of Reaction Mechanisms
The formation of 1H-isochromenes, typically from ortho-alkynyl-substituted benzaldehydes, ketones, or benzyl (B1604629) alcohols, involves a series of well-defined mechanistic steps. The elucidation of these pathways has been advanced through experimental studies and computational analysis, revealing the critical roles of various reactive species.
A common theme in 1H-isochromene synthesis is the generation of potent electrophilic intermediates that trigger the key cyclization step.
Iodonium (B1229267) Ions : In electrophilic cyclization approaches, reagents such as molecular iodine can react with the alkyne moiety of a starting material. uva.nl This leads to the formation of a cyclic iodonium ion intermediate. The subsequent intramolecular attack by the carbonyl or hydroxyl oxygen onto this activated intermediate facilitates the ring closure.
Benzopyrylium Ions : The 2-benzopyrylium ion (also referred to as an isobenzopyrylium or isochromenylium (B1241065) ion) is a cornerstone intermediate in many metal-catalyzed syntheses of 1H-isochromenes. researchgate.netacs.org Transition metal catalysts, acting as π-Lewis acids (e.g., Au, Ag, Cu), activate the alkyne group of an ortho-alkynylbenzaldehyde, promoting an intramolecular nucleophilic attack from the aldehyde's oxygen atom. researchgate.netacs.org This 6-endo-dig cyclization forms the highly reactive benzopyrylium intermediate. acs.orgrsc.orgnih.gov This cation is then readily trapped by a nucleophile at the C-1 position to yield the final this compound product. acs.org The stability of this intermediate is crucial; electron-withdrawing substituents on the aromatic ring can reduce its stability and impact reactivity. acs.org
Vinyl Carbocations : In certain acid-catalyzed reactions, particularly those involving (o-arylethynyl)benzyl alcohols, the formation of a vinyl carbocation has been proposed as a key intermediate. researchgate.net These carbocations, stabilized by the adjacent aryl groups, are highly electrophilic and drive the subsequent cyclization and rearrangement processes that can lead to this compound structures. researchgate.net
Nucleophilic attack is fundamental to both the ring-forming step and the subsequent functionalization of the isochromene core.
O-H Insertion : In certain gold-catalyzed cascade reactions using o-acetylenyl-substituted phenyldiazoacetates, the process begins with the formation of a gold carbene. This intermediate then undergoes an intermolecular O-H insertion with a water molecule to generate an alcohol. beilstein-journals.org This newly formed hydroxyl group is then positioned for the subsequent cyclization step.
Intramolecular Cyclization : The defining step in many this compound syntheses is the intramolecular nucleophilic attack of an oxygen atom onto an activated alkyne. researchgate.net In the case of ortho-alkynylbenzaldehydes or ketones, the carbonyl oxygen acts as the nucleophile, attacking the catalyst-activated triple bond. rsc.orgnih.gov This intramolecular addition is what forms the core heterocyclic ring structure. researchgate.net Similarly, for o-(alkynyl)benzyl alcohols, the alcohol's oxygen atom performs the nucleophilic attack. researchgate.net
The choice of catalyst or additive is paramount, as it often dictates the reaction mechanism, rate, and selectivity.
Amine/Ammonium Base-Acid Pairs : In some catalytic systems, the presence of an amine/ammonium base-acid pair has been identified as crucial for the catalytic cycle to proceed efficiently. organic-chemistry.org This combination can facilitate proton transfer steps that are essential for catalyst regeneration and product formation.
Lewis Acids : Lewis acidic transition metal catalysts are widely employed to activate the alkyne moiety towards nucleophilic attack. researchgate.net Salts and complexes of metals such as gold (Au), silver (Ag), copper (Cu), palladium (Pd), ruthenium (Ru), and indium (In) have proven effective. researchgate.netacs.orgacs.orgresearchgate.net For instance, silver(I) complexes, acs.org indium triiodide (InI₃), researchgate.netorganic-chemistry.org and gold complexes like [AuCl₂(Pic)] researchgate.netacs.org catalyze the cycloisomerization by coordinating to the triple bond, making it more electrophilic and susceptible to attack by the tethered oxygen nucleophile.
Brønsted Acids : Brønsted acids, such as trifluoromethanesulfonic acid, are used to catalyze the synthesis of 4-aryl-1H-isochromenes from diol precursors. researchgate.netresearchgate.net The acid facilitates a pinacol (B44631) rearrangement followed by an intramolecular cyclization sequence to furnish the isochromene ring system. researchgate.net
Regioselectivity and Stereoselectivity Studies
A significant challenge in isochromene synthesis is controlling the regioselectivity of the initial cyclization and the stereoselectivity of subsequent additions.
The cyclization of ortho-alkynylbenzaldehydes and related substrates can theoretically proceed via two different pathways: a 6-endo-dig cyclization to form the six-membered this compound ring, or a 5-exo-dig cyclization to yield a five-membered dihydroisobenzofuran ring. acs.orgacs.org Predicting and controlling this regioselectivity is a key area of research. rsc.orgnih.gov
Catalyst/Promoter Type : The choice between a metal catalyst and a base promoter often determines the cyclization outcome. Metal-catalyzed approaches, particularly with π-acidic metals like gold and silver, generally favor the 6-endo-dig pathway by forming a benzopyrylium intermediate. acs.orgacs.orgwordpress.com Conversely, reactions promoted by bases tend to lead preferentially to the 5-exo-dig products. acs.orgacs.org
Substrate Structure : The nature of the starting material, including the substituents on the aromatic ring and the triple bond, can influence the cyclization mode. acs.org Indium(III) catalysis, for example, has been shown to be highly regioselective for the 6-endo-dig cyclization of various o-(alkynyl)benzyl alcohols and amines. researchgate.netorganic-chemistry.org
The table below summarizes the general regiochemical outcomes observed under different catalytic conditions for the cyclization of 2-alkynylbenzaldehydes.
| Catalytic System | Predominant Cyclization Mode | Resulting Product Type | Reference |
|---|---|---|---|
| Metal Catalysts (Au, Ag, Cu, In, etc.) | 6-endo-dig | This compound | acs.org, acs.org, researchgate.net |
| Base Promoters | 5-exo-dig | Dihydroisobenzofuran | acs.org, acs.org |
The electronic properties and steric bulk of both the substrate and the reagents play a critical role in the efficiency and selectivity of this compound synthesis.
Electronic Effects : The electronic nature of substituents on the starting materials is often the predominant factor controlling the ease of cyclization. rsc.org For instance, the polarization of the carbon-carbon triple bond, influenced by electron-withdrawing or electron-donating groups, can direct the nucleophilic attack to a specific carbon atom, thus governing regioselectivity. researchgate.net Studies have shown that the formyl group in 2-alkynylbenzaldehydes is a primary driver of the alkyne's polarization. researchgate.net Furthermore, electron-withdrawing groups on the aryl ring can destabilize the key benzopyrylium intermediate, leading to lower reactivity. acs.org
Steric Effects : Steric hindrance can significantly influence reaction outcomes, particularly in asymmetric catalysis. acs.org In the synthesis of chiral isochromenes, the steric bulk of substituents on the chiral ligand can have a great effect on enantioselectivity. acs.org Similarly, the size of nucleophiles and substituents on the substrate can affect the rate and feasibility of the addition to the isochromene core. While often considered less critical than electronic effects, steric interactions can be decisive in controlling the stereochemical course of a reaction. rsc.org
The following table illustrates how different substituents on an o-(alkynyl)aryl ketone substrate affected the yield and enantioselectivity in a specific Ag-catalyzed asymmetric synthesis, highlighting steric and electronic influences.
| Substrate Substituent (R¹) | Substrate Substituent (R²) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Phenyl | H | 92 | 93 | acs.org |
| 4-Methylphenyl | H | 94 | 92 | acs.org |
| 4-Methoxyphenyl | H | 99 | 91 | acs.org |
| 4-Chlorophenyl | H | 85 | 94 | acs.org |
| 2-Thienyl | H | 98 | 84 | acs.org |
| Phenyl | Methyl | 99 | 92 | acs.org |
Kinetic and Thermodynamic Considerations in this compound Formation
The formation of the this compound scaffold is governed by a complex interplay of kinetic and thermodynamic factors. The reaction pathway, efficiency, and the stability of the final product are highly dependent on the chosen synthetic route, the nature of the starting materials, the catalyst employed, and the reaction conditions. Mechanistic investigations, often supported by computational studies, have shed light on the energetic landscapes of these transformations.
Reaction Pathways and Rate-Determining Steps
The synthesis of 1H-isochromenes frequently proceeds through metal-catalyzed cycloisomerization reactions of ortho-alkynyl-substituted benzyl alcohols or aldehydes. acs.orgorganic-chemistry.org A common strategy involves the 6-endo-dig cyclization, a process whose kinetics are significantly influenced by the catalytic system.
For instance, the silver(I)-catalyzed synthesis of 1-alkoxyisochromenes from 2-alkynylbenzaldehydes and alcohols is proposed to proceed through a domino addition/cycloisomerization sequence. acs.org Initial experiments with a silver(I) complex demonstrated the regioselective formation of the isochromene, highlighting the kinetic preference for the 6-endo cyclization pathway over other potential reactions. acs.org The reaction's cleanliness and high yields under mild conditions suggest a low activation barrier for the desired transformation. acs.org In-depth NMR studies have been employed to investigate the mechanism, with the observation that the formation of an isochromenilium intermediate, while not directly detected, likely occurs with very fast kinetics. acs.org
The choice of catalyst and ligands can dramatically alter the reaction kinetics. For example, ruthenium-catalyzed cycloisomerization of benzannulated homopropargylic alcohols requires an amine/ammonium acid-base pair to be effective, indicating the involvement of proton transfer steps in the catalytic cycle and likely in the rate-determining step. organic-chemistry.org
Influence of Substituents and Reaction Conditions
The electronic nature of substituents on the aromatic ring and the alkyne moiety can significantly impact the kinetics of this compound formation. Electron-donating or electron-withdrawing groups can alter the electron density of the reacting centers, thereby affecting the rate of nucleophilic attack and the stability of intermediates.
In the silver(I)-catalyzed synthesis of 1-alkoxyisochromenes, the scope of the reaction was tested with various alkynylaldehydes bearing different substituents. acs.org The consistently good to excellent yields across a range of substrates imply that the catalytic system is robust, though subtle differences in reaction times suggest an electronic influence on the reaction kinetics. acs.org
The reaction conditions, including temperature and solvent, also play a critical role. While many modern catalytic systems for this compound synthesis operate under mild conditions, some transformations require thermal energy to overcome activation barriers. acs.orgnih.gov In the context of related systems, such as the thermal ring-opening of dihydro-4H-cyclobuta[c]isochromenes to form 1H-2-benzo[c]oxocins, kinetic measurements across a range of temperatures (90–130 °C) were used to determine the half-life of the isomers via the Eyring equation. nih.gov This demonstrates the thermodynamic stability of the cyclized product at ambient temperatures and the kinetic barrier to the reverse reaction. nih.gov
Thermodynamic Stability and Tautomeric Equilibria
The this compound structure exists in tautomeric equilibrium with the 3H-isochromene form. The relative stability of these tautomers is a key thermodynamic consideration. Computational studies have been employed to investigate the energetics of this equilibrium, which is influenced by factors such as solvent effects, temperature, and the presence of catalysts. The relative stabilization energies, determined by aromaticity, conjugation, and stereoelectronic effects, dictate the position of the equilibrium. Generally, the this compound is the more stable and commonly isolated tautomer due to the endocyclic placement of the double bond, which allows for conjugation with the fused benzene (B151609) ring.
Data on Reaction Yields and Conditions
The following tables summarize the findings from various synthetic approaches to this compound derivatives, illustrating the influence of catalysts and substrates on the reaction outcome, which is a reflection of the underlying kinetic and thermodynamic favorability.
Table 1: Silver(I)-Catalyzed Synthesis of 1-Alkoxy-3-aryl-1H-isochromenes acs.org
| Entry | Starting Aldehyde (Substituent) | Alcohol | Catalyst Loading (mol %) | Time (h) | Yield (%) |
| 1 | 2-[(4-methoxyphenyl)ethynyl]benzaldehyde | Methanol (B129727) | 5 | 5 | 83 |
| 2 | 2-[(4-methoxyphenyl)ethynyl]benzaldehyde | Methanol | 2.5 | 5 | 86 |
| 3 | 2-(p-tolylethynyl)benzaldehyde | Methanol | 2.5 | 24 | 97 |
| 4 | 2-(phenylethynyl)benzaldehyde (B1589314) | Ethanol | 2.5 | 24 | 92 |
Data derived from a study on silver(I)-catalyzed addition/cycloisomerization reactions. Yields were determined by ¹H NMR or after isolation. acs.org
Table 2: Gold-Catalyzed Domino Cycloisomerization/Reduction of ortho-Alkynylbenzaldehydes organic-chemistry.org
| Entry | Aldehyde Substituent | R Group on Alkyne | Catalyst | Reductant | Yield (%) |
| 1 | H | Phenyl | [AuCl₂(Pic)] | Hantzsch Ester | 85 |
| 2 | 4-OMe | Phenyl | [AuCl₂(Pic)] | Hantzsch Ester | 88 |
| 3 | 4-CF₃ | Phenyl | [AuCl₂(Pic)] | Hantzsch Ester | 80 |
| 4 | H | Cyclohexyl | [AuCl₂(Pic)] | Hantzsch Ester | 75 |
Data from a study on a versatile gold-catalyzed access to 1H-isochromenes. Yields are for the isolated products. organic-chemistry.org
Table 3: Indium-Catalyzed Cyclization of o-(Alkynyl)benzyl Alcohols organic-chemistry.org
| Entry | R¹ (on Benzyl) | R² (on Alkyne) | Catalyst | Solvent | Yield (%) |
| 1 | H | Phenyl | InI₃ | DCE | 90 |
| 2 | H | n-Butyl | InI₃ | DCE | 85 |
| 3 | Me | Phenyl | InI₃ | DCE | 88 |
Data from a study on regioselective 6-endo-dig cyclization. Yields represent isolated products. organic-chemistry.org
Biological Relevance and Mechanistic Categorization of 1h Isochromenes
1H-Isochromene Skeleton as a Privileged Structure and Pharmacophore in Natural Products and Synthetic Compounds
The this compound framework is a key structural component in numerous biologically active molecules. researchgate.netnih.gov Its prevalence in natural products with medicinal properties has led to its designation as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility makes the this compound skeleton an attractive starting point for the design and synthesis of novel therapeutic agents. researchgate.netnih.govresearchgate.net
Natural products containing the isochromene core, such as those isolated from fungi, plants like Cannabis sativa, and orchids, have demonstrated significant biological effects, including antitumor properties. researchgate.netresearchgate.net For instance, isocoumarins, which are 1H-isochromen-1-one derivatives, are a class of natural and synthetic compounds known for a broad spectrum of biological activities. preprints.orgmdpi.com The recognition of the this compound scaffold's importance has spurred the development of numerous synthetic methodologies to create diverse derivatives for pharmacological evaluation. researchgate.netnih.govorganic-chemistry.org These synthetic efforts aim to explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this versatile pharmacophore. researchgate.net
Categorization of Biological Activities of this compound Derivatives (Focus on cellular and molecular mechanisms)
The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular and molecular targets. These interactions modulate key pathways involved in inflammation, microbial growth, cancer progression, oxidative stress, and neuronal function.
Anti-inflammatory Modulating Pathways (e.g., involvement in microglia activation)
Certain this compound derivatives have demonstrated significant anti-inflammatory properties. ontosight.aiontosight.aithieme-connect.com Their mechanisms of action often involve the modulation of inflammatory pathways, including the inhibition of key enzymes like cyclooxygenase-2 (COX-2). tandfonline.com
A critical aspect of their anti-inflammatory effects is the modulation of microglia activation in the central nervous system. researchgate.net Microglia, the resident immune cells of the brain, can become activated in response to injury or disease, leading to the release of pro-inflammatory mediators. frontiersin.orgnih.gov Over-activation of microglia contributes to neuroinflammation and subsequent neuronal damage. frontiersin.org Some isochroman (B46142) derivatives, a related class of compounds, have been shown to inhibit the activation of microglia and the production of pro-inflammatory molecules. researchgate.net For instance, the natural polyphenolic compound 1-phenyl-6,7-dihydroxy-isochroman was found to inhibit lipopolysaccharide (LPS)-induced microglia activation. researchgate.net The anti-inflammatory effects of some derivatives are also linked to the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway, which in turn induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). researchgate.net
| Compound/Derivative Class | Mechanism of Anti-inflammatory Action | Reference |
| Isochromene derivatives | Inhibition of cyclooxygenase-2 (COX-2) | tandfonline.com |
| 1-Phenyl-6,7-dihydroxy-isochroman | Inhibition of lipopolysaccharide (LPS)-induced microglia activation | researchgate.net |
| DMHM | Inhibition of NF-κB and MAPK pathways, induction of Nrf2-mediated HO-1 expression | researchgate.net |
| N-(4-bromophenyl)-N-methyl-1-oxo-1H-isochromene-4-carboxamide | Potential anti-inflammatory effects | ontosight.ai |
Antimicrobial and Antifungal Mechanisms
A significant number of this compound derivatives exhibit potent antimicrobial and antifungal activities. nih.govpreprints.orgmdpi.com These compounds have shown efficacy against a range of bacterial and fungal strains. scirp.orgresearchgate.net The antimicrobial action of some derivatives involves the disruption of microbial cell membranes.
For example, 3-phenylsubstituted 1H-isochromenes-1-thiones have demonstrated potent activity against gram-positive bacteria. scirp.org In a comparative study, 1-thioisocoumarin derivatives were found to be more active than their parent isocoumarins against various bacterial strains. scirp.org Natural products like 3-methyl-3,4-dihydro-1H-isochromene-1,8(7H)-dione, isolated from the endophytic fungus Lasiodiplodia theobromae, have also been identified, although a related compound from the same source showed stronger antibacterial activity. researchgate.net Synthetic derivatives, such as N-(4-fluorobenzyl)-4-(4-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide, are also being investigated for their antimicrobial potential. ontosight.ai
| Compound/Derivative Class | Observed Antimicrobial/Antifungal Activity | Reference |
| 3-Phenylsubstituted 1H-isochromenes-1-thiones | Potent activity against gram-positive bacteria. | scirp.org |
| 1-Thioisocoumarin derivatives | More active than parent isocoumarins against various bacterial strains. | scirp.org |
| Isochroman derivatives | Moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. | |
| N-(4-fluorobenzyl)-4-(4-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide | Potential antimicrobial activity against certain bacteria and fungi. | ontosight.ai |
| 3-methyl-3,4-dihydro-1H-isochromene-1,8(7H)-dione | Isolated from an endophytic fungus, suggesting potential antimicrobial properties. | researchgate.net |
| 4-Substituted (±)-1H-Spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones | Active against various bacterial strains, with the spiro acid 3 being particularly effective against B. subtilis and P. vulgaris. | researchgate.net |
Anticancer and Antiproliferative Effects (e.g., inhibition of cancer cell growth, interference with cellular pathways, cytotoxicity against cell lines)
The anticancer and antiproliferative properties of this compound derivatives are well-documented. ontosight.aiontosight.ai These compounds exert their effects through various mechanisms, including the inhibition of cancer cell growth, interference with critical cellular pathways, and induction of apoptosis (programmed cell death). ontosight.aimdpi.com
Numerous studies have demonstrated the cytotoxicity of this compound derivatives against a range of human cancer cell lines, such as PC-3 (prostate cancer), SKOV-3 (ovarian cancer), HeLa (cervical cancer), and MCF-7/ADR (doxorubicin-resistant breast cancer). mdpi.com For instance, certain 9-Hydroxy-1H-benzo[f]chromene derivatives have shown potent antiproliferative activity against these cell lines. mdpi.com Some of these compounds were also found to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. mdpi.comnih.gov
The mechanism of action can involve cell cycle arrest at different phases, such as G1, S, or G1/S, preventing cancer cells from dividing. mdpi.comnih.gov For example, some 1H-benzo[f]chromene derivatives induced apoptosis and cell cycle arrest in MCF-7/ADR cells. nih.gov Similarly, 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were found to induce S-phase or S-G2/M phase arrest in MDA-MB-231 breast cancer cells. frontiersin.org These compounds also triggered apoptosis by increasing mitochondrial superoxide (B77818) levels and decreasing mitochondrial membrane potential, leading to the activation of caspases 3/7. frontiersin.org
| Compound/Derivative Class | Anticancer/Antiproliferative Effects | Target Cell Lines | Reference |
| 9-Hydroxy-1H-benzo[f]chromene derivatives | Potent antiproliferative activity, P-gp inhibition, induction of apoptosis, and cell cycle arrest. | PC-3, SKOV-3, HeLa, MCF-7/ADR | mdpi.com |
| 1H-Benzo[f]chromene derivatives | Strong inhibition of P-gp expression, induction of apoptosis, and cell cycle arrest. | MCF-7/ADR | nih.gov |
| 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | Cytotoxicity, induction of S-phase or S-G2/M phase arrest, and apoptosis. | MDA-MB-231, A549, HeLa, MIA PaCa-2, 5637, Hep G2 | frontiersin.org |
| N-(4-fluorobenzyl)-4-(4-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide | Potential anticancer properties by interfering with cell proliferation and inducing apoptosis. | Cancer cells in general | ontosight.ai |
| 4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonamides | Antiproliferative activity. | General cancer cell growth | researchgate.net |
| 2-amino-4,6-dihydropyrano[3,2-c]isochromene-3-carbonitrile derivatives | Cytotoxicity, with some compounds showing particular toxicity. | MCF-7, A549 | nih.gov |
Antioxidant Properties and Reactive Oxygen Species Modulation
Several this compound derivatives have been identified as potent antioxidants. nih.gov They can scavenge free radicals and modulate the levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov
A study on 3-phenyl-1H-isochromen-1-ones revealed that some analogues exhibited significantly higher antioxidant activity than ascorbic acid, a standard antioxidant. nih.gov These compounds were effective in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The antioxidant properties of these derivatives are often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. Natural isochromene derivatives, such as those found in olive oil, have also been recognized for their antioxidant activity. researchgate.net For instance, 3-hydroxy-4(hydroxy(4-hydroxyphenyl)methyl)-ɣ-butyrolactone, isolated from an endophytic fungus, demonstrated strong antioxidant activity. researchgate.net
| Compound/Derivative Class | Antioxidant Activity | Reference |
| 3-Phenyl-1H-isochromen-1-ones | Highly potent antioxidant activities, in some cases exceeding that of ascorbic acid. | nih.gov |
| Natural isochromans from olive | Identified as having antioxidant activity. | researchgate.net |
| 3-hydroxy-4(hydroxy(4-hydroxyphenyl)methyl)-ɣ-butyrolactone | Strong antioxidant activity. | researchgate.net |
| Isochromenyl derivative from cuttlefish | Potential 2,2-diphenyl-1-picryl-hydrazil and 2,2′-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid radical-scavenging capacities. | tandfonline.com |
Neuroprotective Effects and Central Nervous System (CNS) Activity
Isochromene and its derivatives have shown promise as neuroprotective agents with potential applications in treating central nervous system (CNS) disorders. researchgate.net Their neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties, which help to mitigate the cellular stress and damage associated with neurodegenerative diseases. researchgate.net
For example, optically active 1-aryl-3-methylisochromans, which are natural components of olive, have been identified as having neuroprotective activity. researchgate.net Some isochroman derivatives are being investigated for their ability to modulate dopamine (B1211576) receptors and for their potential in treating neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov The ability of certain derivatives to inhibit microglia activation, as discussed in the anti-inflammatory section, is a key mechanism contributing to their neuroprotective effects. researchgate.net
| Compound/Derivative Class | Neuroprotective Effect/CNS Activity | Reference |
| Isochroman derivatives | Potential neuroprotective effects and cognitive enhancement. | |
| 1-Aryl-3-methylisochromans (from olive) | Neuroprotective activity. | researchgate.net |
| Isochroman-based compounds | Modulation of CNS and dopamine receptors. | researchgate.net |
| 1-phenyl-6,7-dihydroxy-isochroman | Inhibition of microglia activation, suggesting neuroprotective potential. | researchgate.net |
Immunomodulatory Effects
This compound derivatives have demonstrated a range of immunomodulatory activities, influencing the proliferation and function of various immune cells. preprints.orgmdpi.comresearchgate.net These compounds, both naturally occurring and synthetic, exhibit a broad spectrum of biological effects, including the modulation of immune responses. preprints.orgmdpi.com
Notably, certain isocoumarins, which are structurally related to 1H-isochromenes, have been shown to possess immunomodulatory properties. preprints.orgmdpi.com For instance, thunberginol A, isolated from Hydrangeae Dulcis Folium, and its related compounds have been investigated for their effects on splenocyte proliferation. researchgate.net Research has shown that thunberginol A can significantly suppress T lymphocyte proliferation induced by concanavalin (B7782731) A. researchgate.net While thunberginol A also suppressed B lymphocyte proliferation, other related constituents led to a significant increase in B cell proliferation. researchgate.net These findings suggest that the immunomodulatory effects of these compounds may contribute to their observed antiallergic properties, particularly in the context of type IV allergies. researchgate.net
The diverse immunomodulatory actions of this compound derivatives highlight their potential as scaffolds for the development of new therapeutic agents that can modulate immune system activity. researchgate.net Further research into the specific mechanisms by which these compounds interact with immune cells and signaling pathways is warranted to fully elucidate their therapeutic potential.
Gastroprotective and Antiulcer Potential
Several studies have highlighted the gastroprotective and antiulcer activities of this compound derivatives. preprints.orgmdpi.com These compounds have shown potential in protecting the gastric mucosa from injury induced by various agents, such as ethanol. nih.govnih.govplos.org
One of the mechanisms underlying the gastroprotective effects of these compounds involves the modulation of inflammatory pathways and oxidative stress. For example, some compounds have been shown to suppress gastric inflammation by reducing the levels of pro-inflammatory markers like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov They also curb gastric oxidative stress by inhibiting lipid peroxidation and restoring depleted antioxidant enzymes such as glutathione (B108866) and catalase. nih.gov
Furthermore, the anti-apoptotic potential of these derivatives contributes to their gastroprotective action by enhancing cell survival. nih.gov Some compounds have been observed to inhibit the activity of caspase-3 and Bax, while restoring the levels of the anti-apoptotic protein Bcl-2. nih.gov Additionally, they can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathways, which play a crucial role in the antioxidant defense system. nih.gov
The table below summarizes the gastroprotective and anti-ulcer activities of selected compounds.
| Compound/Extract | Model of Ulcer Induction | Key Findings | Reference |
| Sinapic Acid | Ethanol-induced gastric ulcers in rats | Decreased ulcer index, gastric juice volume, and acidity; increased pH and gastric mucus; suppressed inflammation and oxidative stress; inhibited apoptosis. nih.gov | nih.gov |
| Essential Oils from Araucaria bidwillii and Araucaria heterophylla | Ethanol-induced gastric injury in rats | Showed promising gastroprotective, anti-inflammatory, and antioxidant potentials. nih.gov | nih.gov |
| Diosmin | Ethanol-induced gastric injury in rats | Attenuated gastric mucosal damage, suppressed inflammation and oxidative stress, and inhibited apoptosis. plos.org | plos.org |
| Olive Leaves Extract | Indomethacin-induced gastric ulcer in rats | Reduced ulcer index and total acidity; elevated pH; decreased oxidative stress and pro-inflammatory cytokines. pharmacophorejournal.com | pharmacophorejournal.com |
| α-terpineol | Ethanol- and indomethacin-induced gastric lesions | Demonstrated gastroprotective activity. mdpi.com | mdpi.com |
| Eugenol | Ethanol-induced gastric lesions | Increased mucus content and exhibited antioxidant activity. mdpi.com | mdpi.com |
Antiallergic Properties
Certain this compound derivatives have been identified as having antiallergic properties. preprints.orgmdpi.comresearchgate.netscirp.org These compounds have been investigated for their ability to inhibit allergic reactions, suggesting their potential as therapeutic agents for allergic diseases. nih.gov
Some isochromen-1-one derivatives have been shown to be effective in inhibiting antigen-antibody reactions, which are central to many allergic and immunological responses. researchgate.net This activity makes them promising candidates for the treatment of diseases associated with such reactions. researchgate.net For example, 3-phenyl isochromen-1-one and 3-substituted phenyl-3,4-dihydroisocoumarin-1-one derivatives have been tested for their anti-allergic activities and have shown potential in the treatment of asthma. researchgate.net
The antiallergic effects of these compounds are often linked to their immunomodulatory activities. As mentioned previously, compounds like thunberginol A, which exhibit immunomodulatory effects, are also known for their antiallergic properties. researchgate.net The suppression of T lymphocyte proliferation by thunberginol A is believed to contribute to its suppressive effect on type IV allergies. researchgate.net
The exploration of this compound derivatives for their antiallergic potential continues to be an active area of research, with the aim of developing new and effective treatments for a variety of allergic conditions.
Antimalarial and Antiplasmodial Activities
The this compound scaffold has emerged as a promising starting point for the development of new antimalarial agents. researchgate.netscirp.org Malaria remains a significant global health issue, and the rise of drug-resistant strains of the Plasmodium parasite necessitates the discovery of novel therapeutics with unique mechanisms of action. anr.fr
Several studies have reported the in vitro antiplasmodial activity of this compound derivatives against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com For instance, certain β-carboline/chloroquine hybrids have demonstrated potent activity against both chloroquine-sensitive and multi-drug resistant strains of P. falciparum. mdpi.com
The antiplasmodial activity of these compounds is often evaluated by their ability to inhibit the growth of the parasite in its erythrocytic stage. mdpi.com The table below presents the in vitro antiplasmodial activity of selected compounds.
| Compound Type | P. falciparum Strain(s) | Key Findings | Reference |
| β-Carboline/Chloroquine Hybrids | Pf3D7 (CQ-sensitive) and PfDd2 (multi-drug resistant) | Exhibited persistent antimalarial activity, with some derivatives showing low nanomolar activity against both strains. mdpi.com | mdpi.com |
| Tetrahydro-β-carbolines conjugated with Chloroquine | W2 (CQ-resistant) | Demonstrated moderate in vitro antimalarial activity in the low micromolar range. mdpi.com | mdpi.com |
| Aplysinopsin-type compounds | FcM29-Cameroon (high CQ-resistant) | Exhibited antiplasmodial activity. nih.gov | nih.gov |
| Beta amino ketones | W2 (CQ-resistant) | Compound 1 was the most active and selective against P. falciparum. scielo.br | scielo.br |
The development of purine (B94841) analogues as antimalarial drugs, while not directly 1H-isochromenes, highlights the broader strategy of exploring novel chemical scaffolds to combat malaria. anr.fr The unique chemical structures of these emerging compounds, unrelated to current antimalarial drugs, suggest the potential for novel mechanisms of action that could overcome existing resistance. anr.fr
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The systematic exploration of the structure-activity relationship (SAR) of this compound derivatives is crucial for the rational design and optimization of compounds with desired biological activities. researchgate.netnih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its pharmacological effects, thereby guiding the synthesis of more potent and selective analogs. collaborativedrug.com
For isochroman derivatives, SAR analysis has been a focus for medicinal chemists, leading to the development of numerous derivatives with a wide range of therapeutic applications. researchgate.net These studies involve modifying different parts of the this compound scaffold and evaluating the impact of these changes on biological activity.
For example, in the context of anticancer agents, the configuration of substituents on the heterocyclic ring of 3,4-dihydroisocoumarins can significantly influence their activity. The relative positions of substituents at the C-3 and C-4 positions (cis or trans) can affect the molecule's conformation and its interaction with biological targets. preprints.orgmdpi.com
In the development of inhibitors for drug efflux pumps like ABCG2, which contribute to multidrug resistance in cancer, SAR studies on chromone (B188151) derivatives (structurally related to isochromenes) have revealed critical structural elements. nih.gov It was found that specific substituents at certain positions, such as a 4-bromobenzyloxy group at position 5 and a methoxyindole moiety, were important for inhibitory activity. nih.gov Interestingly, methylation of a central amide nitrogen dramatically altered the compound's affinity for the transporter. nih.gov
The table below summarizes key SAR findings for different biological activities of this compound and related derivatives.
These examples underscore the importance of SAR in medicinal chemistry. By systematically modifying the this compound core and its substituents, researchers can fine-tune the pharmacological properties of these compounds to develop new and improved therapeutic agents. researchgate.netijarmps.org
Isolation and Characterization from Natural Sources
Occurrence of 1H-Isochromene Core in Natural Products
The this compound moiety is a key structural feature in numerous secondary metabolites isolated from diverse natural sources. These compounds are found in a variety of organisms, including higher plants, microorganisms, and marine life.
A number of plant species have been identified as sources of compounds containing the this compound core. For instance, the leaves of Polyalthia longifolia, a plant belonging to the Annonaceae family, are known to produce clerodane diterpenes. While many of these possess a lactone ring, structural variations can include the this compound system.
The genus Zanthoxylum, including Zanthoxylum simulans (Sichuan pepper), is a rich source of pyranoquinoline alkaloids, some of which incorporate a 1H-pyran ring fused to a quinoline (B57606) system, which can be considered a variation of the isochromene skeleton. For example, zanthosimuline (B12824340) and huajiaosimuline have been isolated from the root bark of this plant.
While Cannabis sativa is renowned for its cannabinoids, which typically feature a dibenzopyran ring system, the vast chemical diversity of this plant may include minor constituents with an isochromene-type structure, although these are not the predominant cannabinoids.
Certain orchids, such as Dendrobium amoenum and Coelogyne flaccida, are known to produce a variety of phenolic compounds, including phenanthrene (B1679779) derivatives. While direct isolation of 1H-isochromenes from these specific species is not extensively documented, the biosynthetic pathways for these phenolics could potentially lead to isochromene-containing structures.
Microorganisms, particularly those of the genus Streptomyces, are prolific producers of a vast array of secondary metabolites. Among these are compounds that feature the this compound core. For instance, some actinomycins, a class of chromopeptide antibiotics, possess a phenoxazinone chromophore which, while not a classic this compound, shares biosynthetic origins with polyketide-derived aromatic compounds that can cyclize to form pyran rings. The structural diversity of metabolites from Streptomyces suggests that dedicated screening could reveal a wider range of this compound-containing natural products.
The marine environment is a vast reservoir of unique chemical structures. Sponges, in particular, are known to harbor a rich diversity of bioactive secondary metabolites. The sponge Dendrilla membranosa has been a source of various diterpenoids, including the membranolides. These compounds possess a rearranged spongian diterpene skeleton that incorporates a fused furan (B31954) or pyran ring, in some cases forming a structure analogous to a this compound derivative.
The following table provides a summary of representative this compound-containing natural products and their sources.
| Compound Name | Natural Source | Organism Type |
| Clerodane Diterpenes (derivatives) | Polyalthia longifolia | Plant |
| Zanthosimuline | Zanthoxylum simulans | Plant |
| Huajiaosimuline | Zanthoxylum simulans | Plant |
| Cannabinoids (related structures) | Cannabis sativa | Plant |
| Phenolic Compounds (potential precursors) | Dendrobium amoenum | Plant |
| Phenanthrene Derivatives (potential precursors) | Coelogyne flaccida | Plant |
| Actinomycins (related structures) | Streptomyces species | Microbe |
| Membranolides (derivatives) | Dendrilla membranosa | Marine Sponge |
Biosynthetic Pathways and Proposed Mechanisms of Natural this compound Formation
The biosynthesis of the this compound core in natural products is thought to primarily proceed through the polyketide pathway, with potential contributions from the shikimate pathway for certain aromatic precursors.
The polyketide pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large multi-enzyme complex known as a polyketide synthase (PKS). The resulting linear polyketide chain undergoes a series of cyclization and modification reactions to generate a diverse array of aromatic and polycyclic structures.
The formation of the this compound ring is generally proposed to occur via an intramolecular cyclization of a polyketide-derived intermediate. This process is often enzyme-mediated, ensuring stereospecificity and regioselectivity. The key steps likely involve:
Assembly of the Polyketide Chain: A specific PKS assembles a linear polyketide chain of a defined length.
Folding and Cyclization: The flexible polyketide chain is folded into a specific conformation that brings the appropriate reactive groups into proximity. An intramolecular aldol-type condensation or a similar cyclization reaction then forms the pyran ring fused to the aromatic system.
Post-PKS Modifications: Following the initial cyclization, a series of tailoring enzymes, such as oxidoreductases, transferases, and cyclases, can further modify the initial isochromene scaffold to produce the final natural product.
In some cases, particularly for plant-derived compounds, the aromatic portion of the molecule may originate from the shikimate pathway, which produces aromatic amino acids. These can then be incorporated into a growing polyketide chain or serve as a starter unit for polyketide synthesis, ultimately leading to the formation of the this compound ring system. For example, the biosynthesis of pyranonaphthoquinones, which share a similar core structure, is known to proceed via a polyketide pathway.
Methodologies for Natural Product Isolation and Initial Enrichment (General principles)
The isolation and enrichment of this compound natural products from their native sources follow general principles of natural product chemistry, which are adapted based on the specific characteristics of the source organism and the target compounds.
The initial step typically involves the extraction of the biomass (e.g., plant material, microbial culture, or marine organism) with a suitable solvent or series of solvents. The choice of solvent is guided by the polarity of the target 1H-isochromenes. A common approach is to perform a sequential extraction with solvents of increasing polarity, for example, starting with hexane (B92381) or petroleum ether to remove nonpolar lipids, followed by solvents like ethyl acetate (B1210297), chloroform, or methanol (B129727) to extract compounds of intermediate and higher polarity. For microbial cultures, the broth is often separated from the mycelia, and both are extracted separately.
Following extraction, the crude extract is subjected to fractionation to simplify the mixture and enrich the concentration of the target compounds. This is commonly achieved through liquid-liquid partitioning between immiscible solvents (e.g., partitioning a methanolic extract between water and ethyl acetate) or by using column chromatography with a stationary phase like silica (B1680970) gel or a reversed-phase material (e.g., C18).
The enriched fractions are then subjected to further purification using various chromatographic techniques. These can include:
Column Chromatography: Repeated column chromatography on silica gel, Sephadex, or other stationary phases with different solvent systems is a standard method for separating compounds based on their polarity and size.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a powerful tool for the final purification of compounds. Both normal-phase and reversed-phase HPLC can be employed, often with gradient elution to achieve high resolution.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of fractionation and for preliminary analysis of the purity of isolated compounds. Preparative TLC can also be used for small-scale purification.
Throughout the isolation process, the fractions are typically monitored for the presence of the target compounds using techniques such as TLC with visualization under UV light or with specific staining reagents, and by spectroscopic methods like UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy on the more enriched fractions. The structure of the final pure compound is then elucidated using a combination of spectroscopic techniques, including 1D and 2D NMR, mass spectrometry (MS), and sometimes X-ray crystallography.
Advanced Analytical and Spectroscopic Characterization of 1h Isochromenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy stands as the most powerful tool for the structural analysis of 1H-isochromenes in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton and carbon signals, determination of through-bond and through-space correlations, and deduction of conformational and stereochemical details. acdlabs.comfigshare.comlibretexts.org
Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of 1H-isochromenes exhibit characteristic chemical shifts that are diagnostic of the isochromene core and its substituents. The proton NMR spectrum typically reveals signals for the aromatic protons, the olefinic proton at C-4, and the protons of the substituents. typeset.io For instance, in 3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, the aromatic protons at C-5 and C-8 appear as singlets around δ 7.0 and 7.4 ppm, respectively. mdpi.com The chemical shifts are influenced by the electronic nature of the substituents on the aromatic ring and at the C-3 and C-4 positions.
Similarly, ¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in The carbon signals for the 1H-isochromene ring are typically observed in the aromatic region (δ 110-155 ppm), with the oxygen-bearing carbons appearing at lower fields. mdpi.com The chemical shifts of the carbons in the heterocyclic ring are sensitive to the substitution pattern, providing valuable structural information. mdpi.comecust.edu.cn
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives.
| Compound | Selected ¹H NMR Signals | Selected ¹³C NMR Signals | Reference |
|---|---|---|---|
| 1-Methoxy-3-phenyl-1H-isochromene | 7.81 (dd, 2H), 7.43–7.33 (m, 3H), 6.56 (s, 1H), 6.12 (s, 1H), 3.57 (s, 3H) | 147.9, 137.8, 129.6, 127.3, 125.9, 102.2, 99.8, 55.3 | rsc.org |
| 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-1H-isochromene | 7.54 (d, 2H), 7.44 (d, 1H), 6.92 (d, 2H), 5.13 (s, 2H), 3.84 (s, 3H) | 161.5, 159.7, 131.7, 128.8, 125.0 (q), 113.3, 69.7, 55.2 | ecust.edu.cn |
| cis-3-Decyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid (in DMSO-d6) | 7.37 (s, 1H, 8-CH), 6.99 (s, 1H, 5-CH), 4.89–4.79 (ddd, 1H, 3-CH), 3.92 (d, 1H, 4-CH) | 172.49 (COOH), 163.30 (C-1), 153.88 (C-6), 148.94 (C-7), 79.56 (C-3), 47.01 (C-4) | mdpi.com |
| trans-3-Decyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid (in DMSO-d6) | 7.38 (s, 1H, 8-CH), 7.02 (s, 1H, 5-CH), 4.66–4.55 (td, 1H, 3-CH), 3.86 (d, 1H, 4-CH) | 171.15 (COOH), 164.71 (C-1), 153.57 (C-6), 149.06 (C-7), 78.87 (C-3), 46.88 (C-4) | mdpi.com |
Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY/ROESY for stereochemical determination)
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of the complex NMR spectra of 1H-isochromenes and for determining their stereochemistry.
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, identifying protons that are connected through two or three bonds. acs.orgsdsu.edu It is crucial for tracing the connectivity within alkyl chains or between adjacent protons on the isochromene ring. acs.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon signals based on their attached protons. acs.orgsdsu.edu This is particularly useful for distinguishing between CH, CH₂, and CH₃ groups. bohrium.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. acs.orgsdsu.edubohrium.com These correlations are vital for connecting different structural fragments and for assigning quaternary carbons, which are not observed in HSQC spectra. bohrium.com For example, HMBC correlations can establish the connectivity between substituents and the isochromene core. figshare.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. acdlabs.comacs.org They are the primary tools for determining the relative stereochemistry of substituents on the this compound ring. acdlabs.comlibretexts.orgnih.gov For instance, the presence of a NOESY cross-peak between two protons indicates they are on the same face of the ring system, allowing for the assignment of cis or trans configurations. nih.govacs.org
Advanced NMR Methodologies (e.g., Microcryoprobe NMR, Dynamic Nuclear Polarization (DNP) enhanced NMR for limited samples)
For the analysis of 1H-isochromenes available in limited quantities, such as natural products, advanced NMR methodologies offer significant sensitivity enhancements.
Microcryoprobe NMR : This technology utilizes cryogenically cooled receiver coils and electronics, leading to a substantial increase in signal-to-noise ratio, often by a factor of five or more compared to conventional probes. bruker.comchemicalonline.comukisotope.com This allows for the acquisition of high-quality NMR data from sub-microgram quantities of material, making it an ideal tool for the structural elucidation of rare this compound natural products. bruker.comukisotope.comthieme-connect.com
Dynamic Nuclear Polarization (DNP) enhanced NMR : DNP is a powerful technique that enhances NMR signal intensity by transferring the high polarization of electron spins to nuclear spins via microwave irradiation at low temperatures. bruker.comnih.gov This can lead to signal enhancements of several orders of magnitude, enabling the study of samples that would otherwise be intractable by conventional NMR. bruker.comnih.govd-nb.info While primarily used in solid-state NMR, DNP can be invaluable for characterizing this compound derivatives in complex matrices or when sample amounts are extremely limited. nih.govresearchgate.net
Vicinal Coupling Constant Analysis for Conformational Assignment
The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a cornerstone for the conformational analysis of the dihydropyran ring in 3,4-dihydro-1H-isochromene derivatives. mdpi.com
In these systems, the ³J value between the protons at C-3 and C-4 is particularly informative for determining the relative stereochemistry and the preferred conformation of the heterocyclic ring. mdpi.compreprints.org Generally, a larger coupling constant is indicative of a trans-diaxial or trans-diequatorial relationship, while a smaller coupling constant suggests a cis (axial-equatorial or equatorial-axial) arrangement of the protons. mdpi.com However, the flexibility of the ring system and the influence of substituents must be considered, as conformational averaging can lead to intermediate coupling constant values. mdpi.comorganicchemistrydata.org A thorough analysis often involves comparing experimental coupling constants with those calculated for different possible conformations. mdpi.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a critical complementary technique to NMR for the characterization of 1H-isochromenes. It provides information on the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the this compound derivative, as it can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.comnih.gov Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. mdpi.comrsc.org The determined molecular formula serves as a crucial constraint for the structural elucidation process, confirming the assignments made by NMR spectroscopy. mdpi.compreprints.orgresearchgate.net
Table 2: Representative HRMS Data for Selected this compound Derivatives.
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 1-Methoxy-3-(p-tolyl)-1H-isochromene | [M+H]⁺ | 253.1223 | 253.1223 | acs.org |
| 1-Methoxy-3-(4-(trifluoromethyl)phenyl)-1H-isochromene | [M+H]⁺ | 307.0940 | 307.0939 | rsc.org |
| 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-1H-isochromene | [M]⁺ | 306.0868 | 306.0869 | ecust.edu.cn |
| trans-3-Heptyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid | [M-H]⁻ | 349.1657 | 349.1637 | mdpi.com |
Tandem Mass Spectrometry (MS/MS) and Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful tool for determining the structure of this compound derivatives. By subjecting precursor ions to collision-induced dissociation, characteristic fragmentation patterns are generated, which serve as fingerprints for specific structural motifs. For instance, in the analysis of diterpenoids containing the 1H-benzo[f]isochromene core, MS/MS reveals distinctive fragmentation pathways that aid in their rapid identification. nih.gov The fragmentation of these complex molecules often involves the loss of specific side chains and the opening of the pyran ring, providing valuable structural information.
A study on diterpenoids from Tinospora sinensis established a reliable HPLC-LTQ-Orbitrap MS approach to determine accurate masses and molecular formulas. The fragmentation patterns of known standards were used to deduce the structures of other diterpenoids in the sample. nih.gov
Integration with Computational Fragmentation Models
To enhance the interpretation of MS/MS data, experimental fragmentation pathways are often integrated with computational models. Density Functional Theory (DFT) calculations, for example, can be used to predict the relative stabilities of different fragment ions and the energy barriers for various fragmentation pathways. This combined approach provides a more robust and detailed understanding of the fragmentation mechanisms. Although direct computational fragmentation studies specifically for 1H-isochromenes are not extensively detailed in the provided results, the general methodology is widely applied in the structural elucidation of complex organic molecules. acs.org
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy are fundamental techniques for the characterization of 1H-isochromenes.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. Characteristic IR absorptions for this compound derivatives have been reported. For example, in a series of synthesized 3-amino-1-phenyl-5,6,7,8-tetrahydro-1H-isochromene-4-carbonitriles, characteristic bands were observed for N-H, C-H, C≡N, and C=C stretching vibrations. nih.gov Specifically, the IR spectrum of 3-amino-1-(2,4-dichlorophenyl)-5,6,7,8-tetrahydro-1H-isochromene-4-carbonitrile showed peaks at 3446, 3357, 3220 (N-H), 2924 (C-H), 2214 (C≡N), and 1623 (C=C) cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. The UV-Vis spectra of 1H-2-benzo[c]oxocins, which can isomerize to dihydro-4H-cyclobuta[c]isochromenes, show absorption maxima in the UV-A region (350–360 nm) with tailing into the visible wavelengths. uva.nlresearchgate.net The resulting dihydro-4H-cyclobuta[c]isochromenes, however, exhibit absorption in the UV-C region. researchgate.net The molar absorptivity (ε) can be influenced by substituents on the aromatic ring. uva.nl
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| 1H-2-benzo[c]oxocin (unsubstituted) | DCM | 350-360 | 8357 | uva.nl |
| 1H-2-benzo[c]oxocin (with -OMe substituent) | DCM | 350-360 | Lower than unsubstituted | uva.nl |
| 1H-2-benzo[c]oxocin (with halogen or electron-withdrawing groups) | DCM | 350-360 | Slightly lower than unsubstituted | uva.nl |
| Dihydro-4H-cyclobuta[c]isochromenes | DCM | UV-C region | Not specified | researchgate.net |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of this compound derivatives. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice. For instance, the structure of a this compound-4-carbaldehyde derivative was confirmed by X-ray crystallography, revealing a monoclinic crystal system with the space group P2₁/c. rsc.org Similarly, the relative configuration of a this compound, formed via a silver-catalyzed reaction, was unequivocally determined by X-ray analysis, confirming the formation of a six-membered isochromene ring. thieme-connect.com This technique has also been used to confirm the structures of various other isochromene derivatives, providing crucial data on bond lengths, bond angles, and intermolecular interactions. acs.orgrsc.orgamazonaws.comiucr.orgacs.orgwiley-vch.deugr.esresearchgate.netugr.es
| Compound | Crystal System | Space Group | Reference |
| This compound-4-carbaldehyde derivative (C₃₄H₂₆O₂) | Monoclinic | P2₁/c | rsc.org |
| rac-3p (a this compound derivative) | Not specified | Not specified | thieme-connect.com |
| Ethyl (4aR,7S,8S,8aS)-1-oxo-7-phenyl-3,4,4a,7,8,8a-hexahydro-1H-isochromene-8-carboxylate | Centrosymmetric | Not specified | iucr.org |
Circular Dichroism (CD) Spectroscopy for Chiral 1H-Isochromenes
Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, including enantiomerically enriched 1H-isochromenes. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule. bath.ac.uk The absolute configurations of chiral 1-substituted this compound derivatives can be established by comparing their experimental CD spectra with those predicted by quantum chemical calculations. researchgate.netresearchgate.net This approach has been successfully applied to determine the absolute configurations of axially chiral bis-isochroman derivatives, which contain the isochromene core structure. semanticscholar.org
Characterization Techniques for Nanocatalysts Used in this compound Synthesis
The synthesis of 1H-isochromenes often employs nanocatalysts, and their characterization is crucial for understanding their catalytic activity and stability. researchgate.netresearcher.lifersc.org A variety of techniques are used to characterize these materials:
X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of the nanocatalyst. For example, XRD analysis confirmed the structure of a Fe₃O₄@CS-SB-CaMgFe₂O₄ nanocatalyst used for this compound synthesis. researchgate.netrsc.orgrsc.orggrafiati.com
Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle size of the nanocatalyst. researchgate.netresearcher.lifersc.orgrsc.orggrafiati.com
Energy-Dispersive X-ray Spectroscopy (EDX): Used to determine the elemental composition of the nanocatalyst. researchgate.netresearcher.lifersc.orgrsc.orggrafiati.com
Vibrating Sample Magnetometry (VSM): Measures the magnetic properties of magnetic nanocatalysts, which is important for their separation and reuse. researchgate.netresearcher.lifersc.orgrsc.orggrafiati.com
Brunauer-Emmett-Teller (BET) Analysis: Determines the specific surface area and pore size distribution of the nanocatalyst, which are critical for its catalytic activity. researchgate.netresearcher.lifersc.orgrsc.org
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the nanocatalyst. researchgate.netresearcher.lifersc.orggrafiati.com
These techniques collectively provide a comprehensive understanding of the physicochemical properties of the nanocatalysts, enabling the optimization of reaction conditions for the efficient synthesis of 1H-isochromenes. researchgate.netresearcher.lifersc.org
| Technique | Information Provided | Reference(s) |
| XRD | Crystalline structure, phase purity | researchgate.netrsc.orgrsc.orggrafiati.com |
| SEM | Surface morphology, particle size | researchgate.netresearcher.lifersc.orgrsc.orggrafiati.com |
| EDX | Elemental composition | researchgate.netresearcher.lifersc.orgrsc.orggrafiati.com |
| VSM | Magnetic properties | researchgate.netresearcher.lifersc.orgrsc.orggrafiati.com |
| BET | Specific surface area, pore size distribution | researchgate.netresearcher.lifersc.orgrsc.org |
| TGA | Thermal stability | researchgate.netresearcher.lifersc.orggrafiati.com |
Computational and Theoretical Chemistry Studies of 1h Isochromene Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of 1H-isochromene and its derivatives.
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study the structure and reactivity of this compound derivatives. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the full optimization of molecular structures in the gas phase. nih.gov These calculations are crucial for predicting molecular geometries, bond lengths, and angles, which often show good correlation with experimental data obtained from techniques like X-ray crystallography. rsc.orgeurjchem.com
DFT has been successfully used to elucidate the mechanisms of various reactions involving 1H-isochromenes. For instance, in the dimerization of this compound-6,8-diols, DFT calculations helped to map the entire reaction pathways for different dimerization types (A, B, and C). acs.org These studies revealed that reaction conditions, such as acidity, and the presence of certain substituents, like O-prenylation, are critical in determining the reaction outcome. acs.org Under acidic conditions, a proton-mediated ring-opening of the isochromene occurs, forming a protonated o-quinone methide intermediate, a key step in the dimerization process. acs.org
Furthermore, DFT calculations have been employed to understand the regioselectivity of metal-catalyzed cycloisomerization reactions that form 1H-isochromenes. researchgate.net For indium(III)-catalyzed reactions of ortho-(alkynyl)benzyl derivatives, DFT studies supported a stepwise mechanism involving the formation of a chiral non-classical carbocation intermediate, which dictates the diastereoselectivity of the reaction. researchgate.net Similarly, in gold-catalyzed domino cycloisomerization/reduction approaches, DFT can provide insights into the reaction mechanism and the influence of the catalyst. researchgate.net
The table below summarizes representative applications of DFT in studying this compound systems.
| System/Reaction | DFT Functional/Basis Set | Key Findings | Reference |
| Dimerization of this compound-6,8-diols | Not specified | Elucidation of types A, B, and C dimerization pathways; identification of key intermediates and influence of acidity. | acs.org |
| Indium(III)-catalyzed cycloisomerization | Not specified | Support for a stepwise mechanism via a chiral non-classical carbocation intermediate. | researchgate.net |
| Ferrocene-isocoumarin conjugates | Not specified | Confirmed better coplanarity of conjugated systems compared to precursors. | rsc.org |
| Thermal ring-opening of dihydro-4H-cyclobuta[c]isochromene | b3-lyp/def2-TZVP with D3 dispersion corrections | Supported the proposed conrotatory ring-opening mechanism. | nih.gov |
Elucidation of Electronic Properties and Molecular Orbitals
Quantum chemical calculations are pivotal in determining the electronic properties of this compound systems, including the distribution of electron density and the nature of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity towards electrophiles and nucleophiles.
Studies on ferrocene-isocoumarin conjugated molecules, which contain the this compound-1-one core, have utilized DFT to investigate their electronic structure. rsc.org These calculations, in conjunction with experimental techniques like cyclic voltammetry and UV-vis spectroscopy, provide a detailed picture of the electronic interactions between the electron-donating ferrocenyl group and the electron-accepting isocoumarin (B1212949) moiety. rsc.org The analysis of molecular orbitals helps to understand the charge transfer characteristics within these donor-acceptor systems. rsc.org
Furthermore, the concept of degenerate molecular orbitals, which have the same energy level due to molecular symmetry, can be relevant in certain substituted this compound derivatives. numberanalytics.com Partial occupancy of such orbitals can lead to enhanced reactivity. numberanalytics.com The symmetry of the molecule dictates the potential for degeneracy, and computational methods can predict and visualize these orbitals. numberanalytics.com
Molecular Dynamics and Simulation Studies
While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
Conformational Dynamics of this compound Derivatives
The flexibility of the heterocyclic ring in this compound and its derivatives allows for the existence of different conformations. Conformational analysis is crucial for understanding the structure-activity relationships of these compounds. A deductive conformational analysis, supported by NMR data, has been used to determine the preferred conformations of 3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids in solution. mdpi.com This analysis helps to explain the observed vicinal coupling constants in their NMR spectra. mdpi.com
Molecular dynamics simulations can be employed to explore the conformational landscape of this compound derivatives in different environments, such as in various solvents. researchgate.net For example, simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of different conformations and the flexibility of specific parts of the molecule. researchgate.net Such studies have been applied to understand the conformational changes in related systems, like the interaction of photoisomers with proteins, which can inform the design of photopharmacological agents. researchgate.net
Intermolecular Interactions and Self-Assembly
The self-assembly of molecules into ordered supramolecular structures is driven by non-covalent intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. rsc.orgsydney.edu.au Computational studies can help to understand and predict these self-assembly processes.
For instance, DFT analysis has been used to investigate the intermolecular interactions that drive the self-assembly of benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives. rsc.org In one study, the introduction of a bromine atom led to the formation of highly ordered lamellar structures, which was attributed to weak Br⋯S intermolecular interactions. rsc.org Similar principles can be applied to this compound derivatives, where the planar aromatic core can facilitate π-π stacking.
Molecular dynamics simulations can also model the self-assembly process. Studies on oligothiophene–oligopeptide hybrids have used MD to simulate the formation of single-layered periodic structures, monitoring the intermolecular hydrogen bonds that stabilize the assembly. beilstein-journals.org The synthesis and self-assembly of rotaxane-porphyrin conjugates on surfaces, designed as potential molecular tweezers, also rely on understanding and controlling intermolecular forces. researchgate.net
The table below provides examples of computational studies on intermolecular interactions and self-assembly relevant to heterocyclic systems.
| System | Computational Method | Focus of Study | Key Findings | Reference |
| Brominated BDT derivatives | DFT | Effect of halogenation on molecular packing | Weak Br⋯S interactions facilitate ordered self-assembly. | rsc.org |
| Oligothiophene–oligopeptide hybrids | Molecular Dynamics | Self-assembly into single-layered structures | Maximization of interstrand hydrogen bonds drives the assembly. | beilstein-journals.org |
| Rotaxane-porphyrin conjugates | Not specified | Development of a supramolecular surface tweezer | Immobilization on a gold surface for potential C60 complexation. | researchgate.net |
Reaction Mechanism Modeling
Computational modeling is a powerful tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. For reactions involving 1H-isochromenes, theoretical calculations can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed, step-by-step understanding of the reaction pathway.
For example, the dimerization of chaetophenols, which are this compound derivatives, was investigated using DFT calculations combined with the global reaction route mapping (GRRM) method. acs.org This approach successfully elucidated the reaction pathways for different dimerization patterns and identified the bifurcation point leading to different product skeletons. acs.org The study highlighted that a proton-mediated ring-opening of the isochromene to an o-quinone methide intermediate has an activation energy of 12.9 kcal/mol under acidic conditions, a process that is kinetically unfavorable under neutral conditions. acs.org
In the context of metal-catalyzed synthesis, computational studies can clarify the role of the catalyst and the mechanism of bond formation. For the indium(III)-catalyzed synthesis of 1H-isochromenes, DFT studies have been used to support a mechanism involving the initial π-coordination of the metal to the alkyne, followed by nucleophilic attack and ring closure. researchgate.net Similarly, in copper-catalyzed asymmetric additions, theoretical calculations can probe the reaction mechanism, including the formation of active intermediates and the catalytic cycle, helping to explain the observed enantioselectivity. mdpi.com The thermal, reversible cycloisomerization of 1H-2-benzo[c]oxocins to dihydro-4H-cyclobuta[c]isochromenes has also been studied computationally, with DFT calculations supporting the proposed mechanisms. nih.govuva.nl
Strategic Applications in Advanced Organic Synthesis and Materials Chemistry
1H-Isochromenes as Synthons and Building Blocks for Complex Heterocycles and Natural Product Analogues
The 1H-isochromene framework serves as a crucial synthon and building block in the synthesis of complex heterocyclic systems and analogues of natural products. acs.orgorganic-chemistry.orgacs.org These structures are present in a wide array of natural products and pharmacologically important compounds, highlighting their significance in medicinal chemistry. acs.orgorganic-chemistry.org For instance, derivatives of this compound are key intermediates in the preparation of various pharmaceuticals. chemimpex.com
The synthesis of functionalized 1H-isochromenes from readily available starting materials like ortho-alkynylbenzaldehydes provides access to a diverse range of molecular architectures. acs.orgorganic-chemistry.org The ability to introduce various substituents onto the isochromene core allows for the systematic exploration of structure-activity relationships, which is fundamental in drug discovery. nih.gov For example, the derivatization of the natural product Salvinorin A, which contains an isochromene-like core, has led to the discovery of potent kappa opioid agonists with improved metabolic stability. nih.gov
Furthermore, the isochromene ring can be transformed into other important heterocyclic structures. For example, oxidative cleavage of the exocyclic double bond in certain 1H-isochromenes can yield isocoumarins. organic-chemistry.org This versatility underscores the importance of 1H-isochromenes as foundational structures for generating molecular diversity.
Integration into Cascade and Domino Reactions for Increased Molecular Complexity
Cascade and domino reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing molecular complexity efficiently. nih.govwm.edu The this compound scaffold is frequently synthesized and utilized through such processes. organic-chemistry.orgresearchgate.net
A notable example is the gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes. organic-chemistry.orgacs.org This reaction proceeds under mild conditions and provides access to a wide variety of functionalized 1H-isochromenes with good to excellent yields. organic-chemistry.orgacs.orgresearchgate.net The process is highly chemo- and regioselective, favoring a 6-endo cyclization. organic-chemistry.orgacs.org Similarly, indium(III)-catalyzed domino reactions of o-(alkynyl)benzyl derivatives also afford 1H-isochromenes through a cycloisomerization/reduction sequence. researchgate.netorganic-chemistry.org
Atom-economical cascade reactions have also been developed to synthesize novel tricyclic benzo[f]isochromenes. One such reaction involves the Lewis acid-catalyzed reaction of a specific diol with various aldehydes, proceeding through an alkynyl-Prins cyclization, Friedel-Crafts arylation, and dehydration/aromatization sequence. nih.govnih.gov These cascade approaches are not only efficient but also align with the principles of green chemistry by minimizing waste and maximizing atom economy. nih.govwm.edu
| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Key Features |
| Domino Cycloisomerization/Reduction | [AuCl₂(Pic)], Hantzsch ester | ortho-Alkynylbenzaldehydes | Functionalized 1H-Isochromenes | Mild conditions, high yields, chemo- and regioselective. organic-chemistry.orgacs.org |
| Domino Cycloisomerization/Reduction | InI₃, Hantzsch ester | o-(Alkynyl)benzaldehydes | Functionalized 1H-Isochromenes | Mild conditions, good yields. researchgate.net |
| Cascade Annulation | Iridium(III) catalyst | Pyridotriazoles, Diazodicarbonyl compounds | This compound derivatives | Room temperature, additive-free, high yields. acs.org |
| Cascade Cyclization | Gold(I) catalyst, water | o-Acetylenyl-substituted phenyldiazoacetates | This compound derivatives | Follows a gold carbene formation/O-H insertion/alcohol-alkyne cyclization sequence. beilstein-journals.org |
| Three-Reaction Cascade | Lewis acid | 6-methyl-1-phenylhept-3-yne-2,6-diol, Aldehydes | Tricyclic 2,4-dihydro-1H-benzo[f]isochromenes | Atom economical, one-pot synthesis. nih.govnih.gov |
Green Chemistry Principles in this compound Synthesis
The development of synthetic methodologies for 1H-isochromenes has increasingly focused on adhering to the principles of green chemistry. This involves the use of recyclable catalysts, environmentally benign reaction conditions, and atom-economical processes.
Catalytic Recyclability and Environmental Sustainability
A significant advancement in the green synthesis of 1H-isochromenes is the development of recyclable catalysts. Magnetic nanoparticles functionalized with a chitosan (B1678972)/Schiff base complex have been employed as a reusable nanocatalyst. rsc.org This catalyst is not only cost-effective and environmentally friendly but can also be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. rsc.org The use of such catalysts promotes the efficient and sustainable production of 1H-isochromenes. rsc.org Another approach involves the use of ionic liquids as a medium for multicomponent reactions to produce isochromene derivatives, which offers an environmentally benign alternative to traditional organic solvents. scilit.com
Development of Mild Reaction Conditions and Atom-Economical Processes
Many modern synthetic routes to 1H-isochromenes are designed to be atom-economical and proceed under mild conditions. organic-chemistry.orgnih.govwm.edu For instance, the gold-catalyzed domino reaction to form 1H-isochromenes operates under smooth conditions and is tolerant of various functional groups. organic-chemistry.orgacs.org Similarly, indium-catalyzed cycloisomerizations can be carried out under mild conditions, especially when a domino cycloisomerization/reduction strategy is employed with a Hantzsch ester. organic-chemistry.orgresearchgate.net
Silver-catalyzed syntheses of 1-alkoxy-isochromenes from 2-alkynylbenzaldehydes and alcohols also exemplify this trend, characterized by mild reaction conditions, high yields, and reduced purification steps. acs.orgresearchgate.net Atom-economical syntheses are a cornerstone of green chemistry, and the development of cascade reactions that generate complex molecules with minimal byproducts, such as the formation of tricyclic benzo[f]isochromenes where water is the only byproduct, represents a significant achievement in this area. nih.gov
Diversification of this compound Scaffolds via Post-Cyclization Modifications and Derivatization
The versatility of the this compound scaffold is further enhanced by the potential for post-cyclization modifications and derivatizations. These transformations allow for the generation of a wide library of compounds with diverse functionalities and potential applications.
Post-Ugi cyclization represents a powerful method for constructing diverse heterocyclic systems. capes.gov.brnih.gov For instance, a one-pot, sequential isocyanide-based multicomponent reaction followed by an intramolecular Wittig reaction has been developed to synthesize 1H-isochromenes. capes.gov.brresearchgate.net This approach allows for the introduction of significant chemical diversity in a single step with high atom economy. capes.gov.br
Furthermore, the this compound core can be functionalized through various chemical reactions. For example, the synthesis of 4-(1H-isochromen-1-yl)isoquinolines has been achieved through a silver-catalyzed self-reaction of ortho-alkynylarylaldehydes followed by condensation with ammonia (B1221849). nih.gov This method provides access to isochromene products with an electron-deficient isoquinoline (B145761) unit. nih.gov The ability to perform such derivatizations is crucial for fine-tuning the biological and material properties of these compounds. nih.gov
Role of this compound in Supramolecular Chemistry and Advanced Materials
While the primary applications of 1H-isochromenes have been in organic and medicinal chemistry, their unique structural and chemical properties suggest potential roles in supramolecular chemistry and the development of advanced materials. chemimpex.com The isochromene core can serve as a rigid scaffold for the construction of larger, more complex molecular architectures.
Derivatives of this compound, such as 3,4-dihydro-1H-isochromene-1-carboxylic acid and N-(4-cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide, are being explored for their potential in developing new materials, including polymers and coatings with enhanced properties. chemimpex.com The distinct chemical properties imparted by the isochromene unit make these compounds valuable for creating materials with unique characteristics. Although this area is still emerging, the inherent properties of the this compound scaffold make it a promising candidate for future applications in materials science.
Q & A
Basic Research Questions
Q. What are the established catalytic methods for synthesizing 1H-isochromene derivatives, and how do their reaction conditions differ?
- Methodological Answer : Common methods include:
- Au-catalyzed domino cycloisomerization/reduction using alkynyl precursors under mild conditions (e.g., room temperature, ethanol solvent), yielding functionalized derivatives with enantioselectivity .
- Heterogeneous nanocatalysts (e.g., MgO/SiO₂ composites) for one-pot reactions via Michael addition and aldol condensation. This method employs cyclohexanone, malononitrile, and benzaldehyde at room temperature, achieving high yields (e.g., 85–92%) and catalyst reusability .
- Acid-mediated dimerization of benzopyrylium salts, though limited by substrate availability and harsh conditions .
- Table 1 : Comparison of catalytic methods (simplified from ):
| Catalyst | Substrate Compatibility | Yield (%) | Reusability | Reference |
|---|---|---|---|---|
| Au(I)/Ag phosphate | Alkynyl ketones | 70–85 | Low | |
| MgO/SiO₂ nanocatalyst | Aldehydes, ketones | 85–92 | High (6 cycles) |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm regioselectivity and stereochemistry. For example, olefinic protons in this compound appear as distinct doublets (δ 5.5–6.5 ppm) .
- FT-IR : Identification of C-O-C (≈1250 cm⁻¹) and conjugated carbonyl (≈1680 cm⁻¹) stretches .
- X-ray crystallography : Resolves ambiguities in stereochemical assignments for novel analogs .
- HPLC-MS : Validates purity and molecular weight, especially for bioactive derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives using heterogeneous catalysts?
- Methodological Answer : Optimization strategies involve:
- Solvent screening : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance nucleophilicity in aldol condensation steps .
- Catalyst loading : 10 mg of MgO/SiO₂ achieves maximal yield (92%) without aggregation .
- Temperature control : Room temperature minimizes side reactions (e.g., over-oxidation) while maintaining kinetics .
- Substrate scope expansion : Testing electron-deficient aldehydes improves understanding of electronic effects on cyclization .
Q. What strategies resolve contradictions in spectroscopic data when characterizing novel this compound analogs?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) require:
- Multi-technique validation : Cross-referencing NMR, IR, and X-ray data to confirm structural assignments .
- Mechanistic modeling : Computational tools (DFT) predict regioselectivity and validate experimental outcomes .
- Reaction monitoring : In-situ techniques (e.g., ReactIR) track intermediate formation to explain anomalous peaks .
- Case study : Discrepancies in photoredox-catalyzed cyclization were resolved by identifying in-situ-generated 2-benzopyrylium intermediates via LC-MS .
Q. How do mechanistic pathways differ between transition-metal and organocatalytic approaches for this compound synthesis?
- Methodological Answer :
- Transition-metal catalysis : Au(I) activates alkynes for cycloisomerization, followed by stereoselective reduction. The mechanism involves π-activation and backbonding .
- Organocatalysis : Base catalysts (e.g., MgO) deprotonate malononitrile, initiating nucleophilic attack on cyclohexanone. Rate-determining steps involve enolate formation .
- Photoredox systems : 2-Benzopyrylium intermediates act as both catalysts and electron acceptors, enabling radical addition/cyclization cascades .
Experimental Design & Data Analysis
Q. What criteria should guide the selection of catalysts for scalable this compound synthesis?
- Methodological Answer : Prioritize:
- Activity : Turnover frequency (TOF) > 50 h⁻¹ for Au catalysts .
- Stability : Heterogeneous catalysts (e.g., MgO/SiO₂) retain >90% activity after 5 cycles .
- Cost : Non-precious metals (e.g., Fe₃O₄@CS composites) reduce expenses while maintaining efficacy .
- Substrate generality : Catalysts compatible with electron-rich and -poor aldehydes broaden applicability .
Q. How can researchers design experiments to validate the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Test antitumor activity via MTT assays (e.g., IC₅₀ values against HeLa cells) .
- Structure-activity relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on the aryl ring) to correlate chemical features with bioactivity .
- Control experiments : Compare synthetic derivatives with natural analogs (e.g., flaccidin) to assess potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
